1-(2-Fluorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963232 | |
| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445-26-1 | |
| Record name | 2-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(2-fluorophenyl)ethanol, a key chiral building block in the development of various pharmaceutical compounds. The guide details several methodologies, including classical chemical synthesis and modern asymmetric approaches, to facilitate its preparation in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Racemic Synthesis: These methods produce a mixture of both (R) and (S) enantiomers. A common and straightforward method is the Grignard reaction, which involves the addition of a methyl group to the carbonyl carbon of 2-fluorobenzaldehyde.
-
Asymmetric Synthesis: For applications where a specific enantiomer is required, asymmetric synthesis methods are employed. These techniques utilize chiral catalysts or biocatalysts to selectively produce either the (R)- or (S)-1-(2-fluorophenyl)ethanol. Key asymmetric methods include:
-
Biocatalytic Reduction: This "green chemistry" approach uses whole plant cells, such as Daucus carota (carrot), which contain enzymes capable of highly selective ketone reduction.[1][2]
-
Catalytic Asymmetric Reduction: This involves the use of chiral metal complexes or organocatalysts. Prominent examples are the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst[3][4][5][6] and Asymmetric Transfer Hydrogenation (ATH) with ruthenium-based catalysts.[7][8]
-
The choice of method depends on the desired stereochemistry, scale of the reaction, and available resources.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic methods described in this guide. This allows for a direct comparison of reaction conditions, yields, and enantioselectivity.
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Enantiomeric Excess (ee %) |
| Grignard Reaction | 2-Fluorobenzaldehyde | Methylmagnesium bromide, Anhydrous Diethyl Ether | Diethyl Ether | 0 to RT | 1-2 h | High (Typical) | 0 (Racemic) |
| Biocatalytic Reduction | 2'-Fluoroacetophenone | Daucus carota (carrot root) | Water | Room Temp. | 48 h | ~60-90 | >95 (S) |
| CBS Asymmetric Reduction | 2'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide | THF | -20 to RT | 1-2 h | High (Typical) | >95 (R) |
| Asymmetric Transfer Hydrogenation | 2'-Fluoroacetophenone | RuCl(p-cymene)[(R,R)-TsDPEN], Formic acid/Triethylamine | Formic acid/Triethylamine (5:2) | 28 | 1-24 h | High (Typical) | >97 (R) |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via the methods outlined above.
Grignard Reaction (Racemic Synthesis)
This protocol describes the synthesis of racemic this compound from 2-fluorobenzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (catalytic)
-
Anhydrous diethyl ether
-
Methyl iodide
-
2-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Add sufficient anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the methyl iodide solution is added to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux. The remaining methyl iodide solution is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-fluorobenzaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up and Purification: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride. If a precipitate forms, 1 M HCl can be added to dissolve it. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Biocatalytic Reduction with Daucus carota ((S)-Enantiomer Synthesis)
This protocol details the enantioselective reduction of 2'-fluoroacetophenone to (S)-1-(2-fluorophenyl)ethanol using carrot root.[1][2]
Materials:
-
Fresh Daucus carota (carrot)
-
2'-Fluoroacetophenone
-
Deionized water
-
Tween® 20 (optional, but can enhance conversion)[1]
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, add 10 g of freshly grated carrot root, 100 mL of water, and approximately 0.5 mmol of 2'-fluoroacetophenone.[1] For enhanced conversion, 1.5% (v/v) of Tween® 20 can be added.[2]
-
Bioreduction: The flask is placed in an orbital shaker and agitated at approximately 180 rpm at room temperature for 48 hours. The progress of the reaction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the carrot pulp. The filtrate is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting (S)-1-(2-fluorophenyl)ethanol can be purified by column chromatography if necessary.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction ((R)-Enantiomer Synthesis)
This protocol outlines the synthesis of (R)-1-(2-fluorophenyl)ethanol using the CBS catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)[5][6]
-
Borane-dimethyl sulfide complex (BMS)
-
2'-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked flask under an inert atmosphere, add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF. Cool the solution to -20 °C.
-
Reduction: Slowly add borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution. A solution of 2'-fluoroacetophenone (1 equivalent) in anhydrous THF is then added dropwise over a period of 30 minutes. The reaction mixture is stirred at -20 °C for 1-2 hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of methanol at -20 °C. The mixture is then allowed to warm to room temperature, and 1 M HCl is added. The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product, (R)-1-(2-fluorophenyl)ethanol, can be purified by flash chromatography.
Asymmetric Transfer Hydrogenation (ATH) ((R)-Enantiomer Synthesis)
This protocol describes the asymmetric transfer hydrogenation of 2'-fluoroacetophenone using a well-established ruthenium catalyst.[7]
Materials:
-
RuCl(p-cymene)[(R,R)-TsDPEN] catalyst
-
2'-Fluoroacetophenone
-
Azeotropic mixture of formic acid and triethylamine (5:2)
Procedure:
-
Reaction Setup: In a reaction vessel, the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is dissolved in the 5:2 formic acid/triethylamine mixture. The substrate, 2'-fluoroacetophenone, is then added. The typical substrate-to-catalyst ratio (S/C) is in the range of 100 to 1000.
-
Hydrogenation: The reaction mixture is stirred at 28 °C. The reaction progress is monitored by TLC or GC. Reaction times can vary from 1 to 24 hours depending on the catalyst loading.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting (R)-1-(2-fluorophenyl)ethanol is then purified by column chromatography.
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, applicable to all the described methods with minor variations in the "Reaction" step.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway for Asymmetric Reduction
The following diagram illustrates the logical relationship in a catalyst-controlled asymmetric reduction, such as the CBS or ATH methods.
Caption: Catalyst-controlled stereoselection in asymmetric reduction.
References
- 1. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2-Fluorophenyl)ethanol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonists. This technical guide provides a comprehensive overview of its chemical properties, structural features, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates its role in the development of LPA1 antagonists and visualizes the associated synthetic and signaling pathways.
Chemical Structure and Properties
This compound, also known as 2-fluoro-α-methylbenzyl alcohol, is an aromatic alcohol characterized by a fluorine atom at the ortho position of the phenyl ring. This substitution significantly influences its chemical reactivity and physical properties. The presence of a chiral center at the carbinol carbon gives rise to two enantiomers, (R)- and (S)-1-(2-fluorophenyl)ethanol, with the (R)-enantiomer being of particular interest in pharmaceutical synthesis.
Structural Information
The structure of this compound consists of a phenyl ring substituted with a fluorine atom at the C2 position, and an ethanol group attached to the C1 position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-Fluorophenyl)ethan-1-ol | |
| CAS Number | 445-26-1 | [1] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 205-206 °C (lit.) | |
| 110 °C at 135 mmHg | [1] | |
| Density | 1.123 g/cm³ | |
| Refractive Index (n20/D) | 1.5060 (lit.) | |
| Flash Point | 80 °C | |
| Solubility | Immiscible in water | |
| pKa | 13.95 ± 0.20 (Predicted) | |
| SMILES | CC(C1=CC=CC=C1F)O | |
| InChI | InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | [1] |
| InChIKey | SXFYVXSOEBCFLV-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals: a doublet for the methyl protons, a singlet for the hydroxyl proton, a quartet for the methine proton, and a multiplet for the aromatic protons.
-
δ 1.49 ppm (d, J = 6.4 Hz, 3H, -CH₃) : The methyl protons are split into a doublet by the adjacent methine proton.[2]
-
δ 2.05 ppm (s, 1H, -OH) : The hydroxyl proton typically appears as a broad singlet; its chemical shift can vary with concentration and temperature.[2]
-
δ 5.32 ppm (q, J = 6.4 Hz, 1H, -CH(OH)) : The methine proton is split into a quartet by the adjacent methyl protons.[2]
-
δ 7.00-7.60 ppm (m, 4H, Ar-H) : The aromatic protons show a complex multiplet pattern due to the fluorine substitution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
δ 23.5 ppm (-CH₃) [2]
-
δ 66.9 ppm (-CH(OH)) [2]
-
δ 115.2 ppm (d, J = 21.9 Hz, Ar-C)
-
δ 124.2 ppm (d, J = 3.5 Hz, Ar-C)
-
δ 126.4 ppm (Ar-C) [2]
-
δ 128.4 ppm (d, J = 8.3 Hz, Ar-C) [2]
-
δ 129.4 ppm (Ar-C) [2]
-
δ 160.1 ppm (d, J = 245.5 Hz, Ar-C-F)
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
-
ν ~3357 cm⁻¹ (broad, O-H stretch) : This broad absorption is characteristic of the hydroxyl group involved in hydrogen bonding.[2]
-
ν ~3069 cm⁻¹ (C-H aromatic stretch) [2]
-
ν ~2970 cm⁻¹ (C-H aliphatic stretch)
-
ν ~1580-1450 cm⁻¹ (C=C aromatic ring stretch)
-
ν ~1230 cm⁻¹ (C-F stretch)
-
ν ~1048 cm⁻¹ (C-O stretch) [2]
-
ν ~754 cm⁻¹ (C-H aromatic out-of-plane bend) [2]
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 2'-fluoroacetophenone. Asymmetric reduction methods are employed to obtain the desired enantiomer, particularly the (R)-enantiomer, for pharmaceutical applications.
Asymmetric Reduction of 2'-Fluoroacetophenone
This protocol describes a general procedure for the asymmetric reduction of 2'-fluoroacetophenone using a chiral catalyst and a borane reducing agent.
Materials:
-
2'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve 2'-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Add the solution of 2'-fluoroacetophenone dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.
-
Add 1 M hydrochloric acid and stir the mixture for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.[3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source (for flash chromatography)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Applications in Drug Development
The (R)-enantiomer of this compound is a key chiral intermediate in the synthesis of lysophosphatidic acid receptor 1 (LPA1) antagonists. LPA1 is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes, including fibrosis.
Synthesis of LPA1 Antagonists
(R)-1-(2-Fluorophenyl)ethanol is incorporated into the structure of LPA1 antagonists to provide a specific stereochemical configuration that is crucial for high-affinity binding to the receptor. A general synthetic workflow is depicted below.
Figure 1: General Synthesis Workflow for an LPA1 Antagonist.
LPA1 Signaling Pathway and Antagonism
Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates downstream signaling pathways, primarily through Gαi, Gαq, and Gα12/13 proteins. These pathways lead to cellular responses such as cell proliferation, migration, and differentiation, which are implicated in the progression of fibrotic diseases. LPA1 antagonists competitively bind to the receptor, blocking the binding of LPA and thereby inhibiting these downstream signaling events.
Figure 2: LPA1 Receptor Signaling and Antagonism.
Safety and Handling
This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chiral building block with significant applications in medicinal chemistry, particularly in the development of LPA1 receptor antagonists for the treatment of fibrotic diseases. This guide has provided a detailed overview of its chemical and structural properties, spectroscopic data, and practical experimental protocols. The visualization of its synthetic utility and its role in modulating a key signaling pathway underscores its importance in modern drug discovery and development.
References
Spectroscopic Data of 1-(2-Fluorophenyl)ethanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(2-Fluorophenyl)ethanol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Compound Overview
Compound Name: this compound CAS Number: 445-26-1 Molecular Formula: C₈H₉FO Molecular Weight: 140.15 g/mol Structure:
![]()
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. This data is compiled based on established principles of spectroscopy and analysis of structurally similar compounds, as direct experimental spectra for this specific compound are not widely available in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR data for this compound in a common deuterated solvent like chloroform-d (CDCl₃) are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Multiplet | 1H | Ar-H |
| ~7.25 | Multiplet | 2H | Ar-H |
| ~7.05 | Multiplet | 1H | Ar-H |
| ~5.20 | Quartet | 1H | CH-OH |
| ~2.50 | Singlet (broad) | 1H | OH |
| ~1.50 | Doublet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~132 (d, J ≈ 15 Hz) | Ar-C |
| ~129 (d, J ≈ 8 Hz) | Ar-CH |
| ~128 (d, J ≈ 4 Hz) | Ar-CH |
| ~124 (d, J ≈ 3 Hz) | Ar-CH |
| ~115 (d, J ≈ 22 Hz) | Ar-CH |
| ~66.5 | CH-OH |
| ~24.5 | CH₃ |
Note: The chemical shifts for the aromatic carbons are subject to coupling with the fluorine atom, denoted by (d) for doublet and the approximate coupling constant J in Hertz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are presented in Table 3.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1615-1580 | Medium-Strong | C=C stretch (aromatic ring) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260-1210 | Strong | C-F stretch |
| 1200-1000 | Strong | C-O stretch (secondary alcohol) |
| 760-740 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of this compound are listed in Table 4.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | High | [M - CH₃]⁺ |
| 122 | Moderate | [M - H₂O]⁺ |
| 109 | High | [C₇H₆F]⁺ |
| 96 | Moderate | [C₆H₅F]⁺ |
| 43 | Moderate | [C₂H₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) for adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid/Thin Film):
-
Place a small drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin, uniform film.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Conditions: Set the electron energy to 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
(R)-1-(2-Fluorophenyl)ethanol: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the chiral building block, (R)-1-(2-Fluorophenyl)ethanol.
This technical guide provides comprehensive information on (R)-1-(2-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of pharmacologically active molecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary application as a precursor for lysophosphatidic acid receptor 1 (LPA1) antagonists.
Core Properties and Identification
(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a valuable building block in asymmetric synthesis. Its precise three-dimensional structure is critical for the biological activity of the final target molecules.
| Identifier | Value |
| CAS Number | 162427-79-4[1][2][3] |
| Molecular Formula | C₈H₉FO[1][2] |
| Molecular Weight | 140.15 g/mol [1][2] |
| Synonyms | (R)-(+)-1-(2-Fluorophenyl)ethanol, (alphaR)-2-Fluoro-alpha-methylbenzenemethanol[3] |
Physical and Chemical Properties
The physical and chemical data for (R)-1-(2-Fluorophenyl)ethanol are summarized below. Note that some reported values vary between suppliers.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 193.1 °C @ 760 mmHg[2] |
| Density | 1.123 g/cm³[3] |
| Refractive Index | ~1.511[2] |
| Flash Point | 88 °C[3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. |
| Storage | Store sealed in a dry environment at room temperature[1][3]. |
Application in Drug Development: LPA1 Receptor Antagonists
(R)-1-(2-Fluorophenyl)ethanol is a crucial intermediate in the synthesis of orally active antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1).[3] LPA1 is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[2][4] Antagonizing this receptor is a promising therapeutic strategy for these conditions.
The chirality of the 1-(2-fluorophenyl)ethanol moiety is essential for the high affinity and selectivity of the resulting antagonists for the LPA1 receptor.
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a complex signaling cascade. The receptor couples to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, leading to the activation of several downstream effector pathways.[2][4] These pathways ultimately regulate cellular responses such as proliferation, migration, and survival.[5]
Experimental Protocols
Detailed methodologies for the synthesis of (R)-1-(2-Fluorophenyl)ethanol are crucial for its application in research and development.
Synthesis via Asymmetric Transfer Hydrogenation
A common and efficient method for preparing (R)-1-(2-Fluorophenyl)ethanol is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2'-fluoroacetophenone. This method utilizes a chiral catalyst to selectively produce the (R)-enantiomer.
References
- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical constants, experimental protocols for their determination, and a relevant synthetic workflow for (S)-1-(2-Fluorophenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds.
Core Physical Constants
The physical properties of (S)-1-(2-Fluorophenyl)ethanol are crucial for its application in chemical synthesis and drug development. A summary of these constants is presented in the table below.
| Physical Constant | Value | Notes |
| Molecular Formula | C₈H₉FO | |
| Molecular Weight | 140.15 g/mol | |
| Appearance | Colorless liquid/oil | [1] |
| Boiling Point | 205-206 °C | At atmospheric pressure (for racemate)[2] |
| 110 °C | At 135 mmHg (for racemate)[3] | |
| Density | 1.123 g/cm³ | At 20 °C[2] |
| Refractive Index (n_D^20) | 1.5060 | At 20 °C and a wavelength of 589.3 nm[2] |
| Specific Rotation ([α]_D^25) | -35.3° | c = 1.00 in CHCl₃[1] |
Experimental Protocols
Accurate determination of physical constants is fundamental for chemical characterization. The following sections detail the methodologies for measuring the key physical properties of liquid samples like (S)-1-(2-Fluorophenyl)ethanol.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or other heating apparatus (oil bath, heating mantle)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Stirring bar (if using a beaker in an oil bath)
-
Sample of (S)-1-(2-Fluorophenyl)ethanol
Procedure:
-
A small amount of the liquid sample is placed in the test tube.[4]
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the heating apparatus.
-
The sample is heated gently and stirred to ensure even heat distribution.[4]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Water bath for temperature control
-
Sample of (S)-1-(2-Fluorophenyl)ethanol
Procedure (using a graduated cylinder):
-
The mass of a clean, dry measuring cylinder is accurately determined using an analytical balance.[6][7]
-
A known volume of the liquid is added to the measuring cylinder. The volume should be read from the bottom of the meniscus.[7][8]
-
The measuring cylinder containing the liquid is reweighed.[6][7]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[6]
-
The density is then calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of (S)-1-(2-Fluorophenyl)ethanol
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
-
The prism of the refractometer is cleaned and dried.
-
A few drops of the liquid sample are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from the water bath.
-
Light is passed through the sample, and the telescope is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
Determination of Specific Rotation
Specific rotation is a property of a chiral chemical compound and is a measure of its optical activity.[9]
Apparatus:
-
Polarimeter
-
Polarimeter tube (of a specific length, e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Sodium D line light source (589.3 nm)
-
Sample of (S)-1-(2-Fluorophenyl)ethanol
-
Appropriate solvent (e.g., chloroform)
Procedure:
-
A solution of the chiral compound is prepared by accurately weighing a known mass of the substance and dissolving it in a specific volume of a suitable solvent in a volumetric flask.
-
The polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank (the pure solvent).
-
The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter.
-
The observed optical rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[10]
-
Synthetic Workflow: Asymmetric Transfer Hydrogenation
A common and efficient method for the synthesis of enantiomerically pure (S)-1-(2-Fluorophenyl)ethanol is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2-fluoroacetophenone. This process typically involves a chiral catalyst.
Caption: Asymmetric transfer hydrogenation workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. digicollections.net [digicollections.net]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjec.co.uk [wjec.co.uk]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. acs.org [acs.org]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Commercial Availability and Synthesis of 1-(2-Fluorophenyl)ethanol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the enantiomers of 1-(2-Fluorophenyl)ethanol, key chiral building blocks in pharmaceutical synthesis. It includes a compilation of supplier specifications, physical properties, and detailed experimental protocols for their synthesis and resolution. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a centralized repository of critical technical information.
Commercial Availability
The enantiomers of this compound, (R)-1-(2-Fluorophenyl)ethanol and (S)-1-(2-Fluorophenyl)ethanol, are commercially available from various suppliers. These compounds are sought after for their role as chiral intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity and enantiomeric excess of these compounds are critical parameters for their application in asymmetric synthesis. Below is a summary of commercially available data from selected suppliers.
(R)-1-(2-Fluorophenyl)ethanol
(CAS Number: 162427-79-4)
| Supplier | Purity/Specification | Enantiomeric Excess (ee) | Notes |
| BLDpharm | Not specified | Not specified | Research use only.[1] |
| Echemi (Zhejiang Zetian Fine Chemical Co., Ltd.) | 98% (Pharmaceutical Grade) | Not specified | |
| Echemi (Compound Net Biotechnology Inc.) | 95% | Not specified | |
| ChemicalBook (A.J Chemicals) | 96% | Not specified | |
| ChemicalBook (ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD) | 99% min | Not specified | Available in bulk quantities.[2] |
| ChemicalBook (Henan Allgreen Chemical Co.,LTD) | 99% | Not specified | Available in various package sizes.[2] |
| ChemicalBook (career henan chemical co) | 98% MIN | Not specified | |
| Leyan | 99.14% (HPLC) | Not specified | Certificate of Analysis available. |
(S)-1-(2-Fluorophenyl)ethanol
(CAS Number: 171032-87-4)
| Supplier | Purity/Specification | Enantiomeric Excess (ee) | Notes |
| Takasago International Corp | Not specified | Not specified | Part of their chiral building blocks product line.[3] |
| Guidechem | Not specified | Not specified | Listed as a colorless liquid.[4] |
Physical and Chemical Properties
The physical and chemical properties of this compound and its enantiomers are crucial for their handling, storage, and application in chemical reactions.
| Property | Racemic this compound | (R)-1-(2-Fluorophenyl)ethanol | (S)-1-(2-Fluorophenyl)ethanol |
| CAS Number | 445-26-1 | 162427-79-4 | 171032-87-4 |
| Molecular Formula | C₈H₉FO | C₈H₉FO | C₈H₉FO |
| Molecular Weight | 140.15 g/mol | 140.15 g/mol | 140.15 g/mol |
| Boiling Point | 110 °C @ 135 mmHg[5]; 205-206 °C (lit.) | Not specified | 193 °C[4] |
| Density | 1.123 g/cm³ | Not specified | 1.123 g/cm³[4] |
| Refractive Index | n20/D 1.5060 (lit.) | Not specified | 1.51[4] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless liquid[4] |
| Solubility | Immiscible in water | Not specified | Not specified |
| Storage | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature[1] | Not specified |
Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of a racemic mixture.
Asymmetric Synthesis via Enantioselective Reduction
A common method for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of the corresponding ketone, in this case, 2'-fluoroacetophenone.
Workflow for Asymmetric Synthesis
References
An In-depth Technical Guide to the Safety and Handling of 1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(2-Fluorophenyl)ethanol (CAS No. 445-26-1), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] The following tables summarize its GHS classification and labeling information.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Flammable Liquids | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Table 2: GHS Label Elements
| Element | Information |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H227: Combustible liquid.[1] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H335: May cause respiratory irritation.[1][4] |
| Precautionary Statements | Prevention: P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1][5] P261: Avoid breathing fumes, mist, spray, vapors.[1][4] P264: Wash skin thoroughly after handling.[1][5] P271: Use only outdoors or in a well-ventilated area.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P337+P313: If eye irritation persists: Get medical advice/attention.[6] Storage: P403+P235: Store in a well-ventilated place. Keep cool.[7] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H9FO |
| Molecular Weight | 140.15 g/mol |
| Appearance | Colorless liquid |
| Odor | No data available |
| Boiling Point | 193 °C[8] |
| Flash Point | 88 °C[8] |
| Density | 1.1 g/mL at 20 °C[1] |
| Refractive Index | 1.505 at 20 °C[1] |
| Solubility | No data available |
| Auto-ignition Temperature | No data available |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Avoid contact with skin and eyes.[2][3] Do not breathe mist, vapors, or spray.[2][3][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4][10]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[9][11] Use non-sparking tools and explosion-proof equipment where necessary.[10]
-
Bond and ground all equipment when transferring the substance to prevent static discharge.[10]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2][10]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][10]
-
Post "NO SMOKING OR OPEN FLAME" signs in the storage area.[10]
First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |
Spill Response:
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Remove all sources of ignition.[9]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[2][9]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][9]
-
Do not let the chemical enter drains or waterways.[2]
Experimental Protocols: General Safety Assessment
While specific experimental safety data for this compound is not publicly available, the following outlines the general methodologies used to assess the hazards identified. These protocols are typically performed in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines.
Methodology for Skin Irritation/Corrosion Testing (OECD 439):
-
Test System: A reconstituted human epidermis (RhE) model is used, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure: A small amount of the test substance is applied directly to the surface of the tissue.
-
Exposure: The substance is left in contact with the tissue for a specified period (e.g., 15-60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan salt by metabolically active cells is quantified spectrophotometrically.
-
Classification: The substance is classified as an irritant if the mean tissue viability is below a certain threshold (typically ≤ 50%).
Methodology for Serious Eye Damage/Irritation Testing (OECD 492):
-
Test System: Similar to skin irritation testing, a reconstituted human cornea-like epithelium (RhCE) model is employed.
-
Procedure: The test substance is applied to the surface of the corneal tissue.
-
Exposure: The substance is incubated with the tissue for a defined period.
-
Viability Assessment: Tissue viability is determined using methods like the MTT assay.
-
Classification: The irritation potential is classified based on the extent of cell death. A substance is classified as causing serious eye irritation if the tissue viability falls below a specific cutoff (e.g., ≤ 60%).
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. (R)-1-(2-FLUOROPHENYL)ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. afdc.energy.gov [afdc.energy.gov]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-(2-Fluorophenyl)ethanol for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Chiral Intermediate
This technical guide provides a detailed overview of 1-(2-Fluorophenyl)ethanol, a crucial chiral building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its physicochemical properties, synthesis methodologies, and its significant role in the development of novel therapeutics, particularly as a precursor to lysophosphatidic acid receptor 1 (LPA1) antagonists.
Core Physicochemical and Structural Data
This compound is a fluorinated aromatic alcohol. The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences its electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.15 g/mol | [1][2] |
| CAS Number | 445-26-1 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 205-206 °C (lit.) | |
| Density | 1.123 g/cm³ | |
| Refractive Index | n20/D 1.5060 (lit.) | |
| Flash Point | 80 °C |
Strategic Importance in Drug Discovery and Development
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target.
This compound, particularly its chiral enantiomers, serves as a vital intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is as a building block for orally active lysophosphatidic acid receptor-1 (LPA1) antagonists. The LPA1 receptor is implicated in a variety of signaling pathways that regulate cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 signaling axis has been linked to various pathological conditions, including fibrosis and cancer, making LPA1 antagonists a promising area of therapeutic research.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2'-fluoroacetophenone. For applications in drug development, achieving high enantiomeric purity is often critical. Asymmetric reduction methodologies are therefore preferred. Below is a detailed, representative protocol for the enantioselective synthesis of (R)-1-(2-Fluorophenyl)ethanol.
Asymmetric Reduction of 2'-Fluoroacetophenone
This protocol is based on established methods for the asymmetric transfer hydrogenation of prochiral ketones.
Materials:
-
2'-Fluoroacetophenone
-
Isopropanol (reagent grade)
-
(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (1R,2R)-TsDPEN (0.02 mmol) in isopropanol (10 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2'-fluoroacetophenone (1 mmol) in isopropanol (5 mL).
-
Reduction Reaction: To the catalyst solution, add the 2'-fluoroacetophenone solution. Subsequently, add a 0.1 M solution of NaOH in isopropanol (0.2 mL, 0.02 mmol).
-
Reaction Monitoring: Heat the reaction mixture to 50°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (R)-1-(2-Fluorophenyl)ethanol.
-
Characterization: Confirm the structure and determine the enantiomeric excess of the final product using chiral HPLC and NMR spectroscopy.
References
An In-depth Technical Guide to the Solubility of 1-(2-Fluorophenyl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluorophenyl)ethanol is an important building block in the synthesis of a variety of pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility behavior of this compound is therefore essential for process optimization and ensuring product quality. This guide addresses the theoretical and practical aspects of the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. These properties influence its interaction with various solvents.
| Property | Value | Reference |
| CAS Number | 445-26-1 | [1][2][3] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Boiling Point | 205-206 °C (lit.) | [4] |
| Density | 1.123 g/cm³ | [4] |
| Water Solubility | Immiscible | [4] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, nonpolar fluorophenyl group. This amphiphilic nature suggests that its solubility will be significant in solvents of intermediate polarity and in those that can act as hydrogen bond donors or acceptors.
Factors influencing solubility include:
-
Polarity: The polarity of the solvent will play a crucial role. Solvents with polarities that can accommodate both the polar and nonpolar regions of the molecule are likely to be effective.
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the hydroxyl group of this compound will enhance solubility.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship must be determined experimentally for each solute-solvent system.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. For the isomeric compound, 1-(3-Fluorophenyl)ethanol, it is qualitatively mentioned to be soluble in organic solvents such as ethanol and acetone.[5] The lack of specific data for the 2-fluoro isomer highlights the need for experimental determination.
The following table provides a list of common organic solvents with their relevant physical properties, which can be used as a starting point for solvent screening.
Table 1: Physicochemical Properties of Selected Organic Solvents
| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Polarity (Relative) | Hydrogen Bonding |
| Heptane | C₇H₁₆ | 98 | 0.684 | 0.012 | None |
| Toluene | C₇H₈ | 111 | 0.867 | 0.099 | None |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 0.228 | Acceptor |
| Acetone | C₃H₆O | 56 | 0.791 | 0.355 | Acceptor |
| 2-Propanol | C₃H₈O | 82 | 0.786 | 0.546 | Donor & Acceptor |
| Ethanol | C₂H₆O | 78 | 0.789 | 0.654 | Donor & Acceptor |
| Methanol | CH₄O | 65 | 0.792 | 0.762 | Donor & Acceptor |
| Water | H₂O | 100 | 1.000 | 1.000 | Donor & Acceptor |
Experimental Protocol for Solubility Determination
The following section details a standard experimental methodology for determining the solubility of this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique.
5.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
5.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 g of solvent, mol/L, or mole fraction).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The physicochemical properties of the compound suggest that solvents of intermediate polarity that can engage in hydrogen bonding would be most effective. Researchers and drug development professionals are encouraged to perform experimental solubility studies as outlined to obtain the precise data required for their specific applications.
References
Discovery and history of fluorinated chiral alcohols
An In-depth Technical Guide to the Discovery and History of Fluorinated Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated chiral alcohols represent a pivotal class of organic compounds that have garnered substantial interest across medicinal chemistry, materials science, and drug development. The strategic incorporation of fluorine atoms into chiral alcohol frameworks can profoundly modify their physicochemical and biological profiles, leading to enhanced metabolic stability, greater binding affinity for biological targets, and improved bioavailability of drug candidates.[1] Consequently, these molecules serve as invaluable building blocks in the synthesis of pharmaceuticals and other bioactive agents.[1] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, properties, and applications of fluorinated chiral alcohols, with a specific focus on their significance in the drug discovery and development pipeline.
Introduction: A Historical Perspective
The journey of organofluorine chemistry began in the 19th century, with early attempts to handle elemental fluorine being fraught with challenges due to its extreme reactivity.[2] The synthesis of the first aryl carbon-fluorine bond was reported in the 1870s, and methods for creating fluorinated side chains on aromatic compounds were developed by Swarts in 1898.[2] However, it was the development of the anticancer agent 5-fluorouracil (5-FU) that catalyzed a surge of interest in developing fluorinated nucleoside and nucleotide analogs as therapeutic agents.[3]
The significance of chirality in drug development, recognizing that enantiomers of a chiral drug can have vastly different biological activities, became widely appreciated in the latter half of the 20th century.[4] The confluence of these two fields—organofluorine chemistry and stereoselective synthesis—gave rise to the study of fluorinated chiral alcohols. These compounds combine the unique properties conferred by fluorine with the stereochemical precision required for effective interaction with biological systems.[4] The development of advanced asymmetric synthetic methodologies has been crucial in unlocking access to these complex and valuable molecules.
The Influence of Fluorine on Alcohol Properties
The introduction of fluorine, the most electronegative element, into an alcohol's molecular structure imparts a range of unique properties that are highly desirable in medicinal chemistry.[4][5]
-
Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a C-H bond with a C-F bond at a site susceptible to enzymatic oxidation can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][5]
-
Binding Affinity and Conformation : Fluorine's high electronegativity can alter the local electronic environment, influencing pKa and the ability of nearby functional groups to participate in hydrogen bonding. This can lead to stronger and more selective interactions with protein targets.[6] Fluorine substitution can also induce specific conformational preferences that may be more favorable for binding.[5]
-
Lipophilicity and Permeability : The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl (CF3) group can decrease it. This modulation allows for fine-tuning of a molecule's solubility and ability to cross biological membranes.[5][7]
-
Solvent Properties : Heavily fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), exhibit unique solvent properties, including high ionizing power and a strong tendency to break up hydrogen-bonded aggregates, making them useful in peptide and protein chemistry.[1][8]
Asymmetric Synthesis of Fluorinated Chiral Alcohols
The stereoselective synthesis of fluorinated chiral alcohols is a formidable challenge in organic chemistry. The primary strategies involve the asymmetric transformation of prochiral fluorinated ketones or the enantioselective addition of fluorinated groups to carbonyl compounds.[1]
Catalytic Asymmetric Reduction of Prochiral Ketones
One of the most direct routes to fluorinated chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. This has been achieved using both chemical catalysts and biocatalytic systems.
-
Chemical Catalysis : Transition metal complexes are frequently employed for this transformation. For instance, nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides can produce α-trifluoromethylated ketones, which are then reduced in a one-pot fashion to yield β-trifluoromethyl alcohols with excellent diastereoselectivity.[9][10]
-
Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative. Chiral alcohols bearing a heteroaromatic ring and α-fluorination have been prepared by reducing the corresponding acyl moieties with ADH from Lactobacillus kefir, achieving high yields and excellent enantiomeric excess (ee).[11]
Catalytic Asymmetric Nucleophilic Addition to Carbonyls
This approach involves the enantioselective addition of a nucleophile to a fluorinated ketone or the addition of a fluorinated nucleophile to a non-fluorinated carbonyl.
-
Asymmetric Alkynylation : The addition of terminal alkynes to trifluoromethyl ketones is a powerful method for constructing key structural motifs, such as the one found in the anti-HIV drug Efavirenz.[12] Catalytic systems using Zn(OTf)2 and chiral ligands have been developed to afford CF3-substituted propargylic alcohols in high yields and enantiomeric excess.[12]
-
Asymmetric Nitroaldol (Henry) Reaction : The copper(II)-bisoxazolidine catalyzed nitroaldol reaction between trifluoromethyl ketones and nitromethane provides access to chiral tertiary trifluoromethyl alcohols containing a β-hydroxy nitroalkane moiety, which is a versatile synthetic precursor.[13][14]
Data Summary: Enantioselective Synthesis of Fluorinated Chiral Alcohols
| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | ee (%) | dr | Reference |
| Asymmetric Reductive Trifluoroalkylation | Various Acyl Chlorides | NiCl₂·DME / Chiral Ligand | β-Trifluoromethyl Alcohols | 85-91 | 92-96 | >20:1 | [10] |
| Asymmetric Alkynylation | Trifluoroacetophenone | Zn(OTf)₂ / Bis(prolinol)phenol ligand | CF₃-Substituted Propargylic Alcohol | 95 | 98 | N/A | [12] |
| Asymmetric Nitroaldol Reaction | 2,2,2-Trifluoroacetophenone | Cu(OAc)₂·H₂O / Bisoxazolidine Ligand | β-nitro-α-(trifluoromethyl) alcohol | 94 | 97 | 88:12 | [13] |
| Biocatalytic Reduction | 2-chloro-1-(pyridin-2-yl)ethan-1-one | ADH from L. kefir | (S)-2-chloro-1-(pyridin-2-yl)ethan-1-ol | 98 | >99 | N/A | [11] |
| Biocatalytic Reduction | 2-bromo-1-(pyridin-2-yl)ethan-1-one | ADH from L. kefir | (S)-2-bromo-1-(pyridin-2-yl)ethan-1-ol | 95 | >99 | N/A | [11] |
Experimental Protocols
Protocol: Asymmetric Nitroaldol Reaction of 2,2,2-Trifluoroacetophenone
This protocol is adapted from the copper(II)-bisoxazolidine catalyzed reaction described by Xu and Wolf (2010).[13]
Materials:
-
Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)
-
Chiral bisoxazolidine ligand
-
2,2,2-Trifluoroacetophenone
-
Nitromethane (CH₃NO₂)
-
Isopropanol (i-PrOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add Cu(OAc)₂·H₂O (0.01 mmol, 5 mol%) and the chiral bisoxazolidine ligand (0.011 mmol, 5.5 mol%).
-
Add 1.0 mL of isopropanol (i-PrOH) and stir the resulting mixture at room temperature for 1 hour.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Add 2,2,2-trifluoroacetophenone (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Add nitromethane (0.6 mmol, 3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for the specified time (e.g., 24-48 hours), monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral tertiary trifluoromethyl alcohol.
-
Characterize the product and determine enantiomeric excess using chiral HPLC.
Protocol: Chemoenzymatic Synthesis of α-Fluorinated Pyridine-Based Alcohols
This protocol is based on the work described by Wever et al., involving the enzymatic reduction of a prochiral ketone.[11]
Materials:
-
Prochiral α-halogenated acyl pyridine substrate (e.g., 2-fluoro-1-(pyridin-2-yl)ethan-1-one)
-
Alcohol dehydrogenase from Lactobacillus kefir (LkADH)
-
Phosphate buffer (33 mM, pH 7.0)
-
MgCl₂ (1 mM)
-
NADP⁺ (0.5 mM)
-
Isopropanol (for cofactor regeneration)
-
Standard laboratory incubator shaker
Procedure:
-
Prepare a 33 mM phosphate buffer solution (pH 7.0) containing 1 mM MgCl₂.
-
In a reaction vessel, dissolve the α-halogenated acyl pyridine substrate to a final concentration of 0.15 M in the buffer.
-
Add the alcohol dehydrogenase enzyme (e.g., 1.0 mg/mL).
-
Add the cofactor NADP⁺ to a final concentration of 0.5 mM.
-
Add isopropanol to a final concentration of 2.25 M to serve as the sacrificial alcohol for cofactor regeneration.
-
Incubate the reaction mixture at 30 °C with vigorous shaking for 48 hours.
-
Monitor the reaction progress by TLC or GC/HPLC.
-
After completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product via chromatography.
-
Determine the yield and enantiomeric excess of the resulting chiral alcohol.
Visualizations: Workflows and Strategies
The synthesis and application of fluorinated chiral alcohols can be visualized through logical diagrams that outline the key strategies and processes.
Caption: Key asymmetric synthesis strategies for fluorinated chiral alcohols.
Caption: Drug discovery workflow incorporating fluorinated chiral alcohol building blocks.
Caption: Experimental workflow for the biocatalytic reduction of a prochiral ketone.
Applications in Drug Development
The unique properties conferred by fluorine make fluorinated chiral alcohols highly sought-after motifs in modern drug design.[1] Their incorporation can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile.[1]
-
Antiviral Agents : The trifluoromethyl alcohol moiety is a critical component of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[12]
-
Anticancer Agents : Fluorine is a key element in many anticancer drugs.[7] The metabolic stability and altered electronic properties provided by fluorinated chiral alcohol groups can lead to more potent and selective kinase inhibitors or other antineoplastic agents.
-
Central Nervous System (CNS) Drugs : Modulating lipophilicity through fluorination is a key strategy for optimizing a drug's ability to cross the blood-brain barrier. Chiral recognition is also paramount for CNS targets, making fluorinated chiral alcohols valuable in designing new therapies for neurological disorders.
-
PET Imaging : The fluorine-18 isotope ([¹⁸F]) is a positron emitter widely used in Positron Emission Tomography (PET) imaging. The development of synthetic routes to chiral alcohols containing [¹⁸F] allows for the creation of highly specific imaging agents for diagnostics and for studying drug distribution and target engagement in vivo.[15]
Conclusion and Future Outlook
The field of fluorinated chiral alcohols has evolved from a niche area of organic synthesis to a cornerstone of modern medicinal chemistry. The historical development of organofluorine chemistry, coupled with advances in asymmetric catalysis, has provided the tools necessary to synthesize these complex molecules with high stereocontrol. The predictable and often beneficial impact of fluorine on a molecule's biological properties ensures that these compounds will remain critical building blocks for the next generation of pharmaceuticals. Future research will likely focus on the development of even more efficient, sustainable, and scalable catalytic methods, including late-stage fluorination techniques, to further expand the accessible chemical space and accelerate the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
- 4. ucj.org.ua [ucj.org.ua]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. scilit.com [scilit.com]
- 15. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-(2-Fluorophenyl)ethanol is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The specific stereochemistry of this alcohol is often critical for the desired therapeutic effect and can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (R)- and (S)-1-(2-Fluorophenyl)ethanol is of significant interest to the drug development community.
This document provides detailed application notes and experimental protocols for two powerful methods for the asymmetric synthesis of this compound: Asymmetric Transfer Hydrogenation (ATH) using a ruthenium catalyst and Biocatalytic Reduction using a ketoreductase (KRED).
Data Presentation
The following table summarizes typical quantitative data for the asymmetric synthesis of this compound and structurally related compounds using the methodologies described in this document.
| Method | Catalyst/Enzyme | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | 2'-Fluoroacetophenone | (R) | >95 | >98 |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | 2'-Fluoroacetophenone | (S) | >95 | >98 |
| Biocatalytic Reduction | Ketoreductase (KRED) - e.g., from Lactobacillus kefir | 2'-Fluoroacetophenone | (R) | >99 | >99 |
| Biocatalytic Reduction | Ketoreductase (KRED) - e.g., Engineered Enzyme | 2'-Fluoroacetophenone | (S) | >95 | >99 |
Asymmetric Synthesis Pathways
The asymmetric reduction of 2'-fluoroacetophenone yields either the (R)- or (S)-enantiomer of this compound, depending on the chirality of the catalyst or the stereoselectivity of the enzyme used.
Figure 1: General scheme for the asymmetric synthesis of (R)- and (S)-1-(2-Fluorophenyl)ethanol.
Experimental Protocols
Method 1: Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN Catalyst
Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of prochiral ketones. This protocol utilizes a chiral ruthenium catalyst, RuCl--INVALID-LINK--, and a formic acid/triethylamine mixture as the hydrogen source to produce (R)-1-(2-Fluorophenyl)ethanol. To obtain the (S)-enantiomer, the corresponding (R,R)-TsDPEN catalyst would be used.
Materials:
-
2'-Fluoroacetophenone
-
RuCl--INVALID-LINK-- or RuCl--INVALID-LINK--
-
Formic acid (HCOOH), anhydrous
-
Triethylamine (NEt₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow:
Figure 2: Experimental workflow for Asymmetric Transfer Hydrogenation.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2'-fluoroacetophenone (1.0 mmol, 1.0 equiv).
-
Solvent and Reagents: Add anhydrous dichloromethane (5 mL). Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (1.0 mL) to the reaction flask.
-
Catalyst Addition: Add the chiral ruthenium catalyst, RuCl--INVALID-LINK-- (0.002 mmol, 0.2 mol%).
-
Reaction: Stir the reaction mixture at room temperature (25-30 °C) for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Method 2: Biocatalytic Reduction with a Ketoreductase (KRED)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), a class of oxidoreductase enzymes, can reduce prochiral ketones to their corresponding chiral alcohols with excellent enantioselectivity. This protocol describes a general procedure for the whole-cell biocatalytic reduction of 2'-fluoroacetophenone.
Materials:
-
2'-Fluoroacetophenone
-
Whole cells expressing a suitable ketoreductase (e.g., E. coli expressing a KRED from Lactobacillus kefir or a commercially available KRED screening kit)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
D-Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (GDH) (for cofactor regeneration, if not co-expressed)
-
NADP⁺ or NAD⁺
-
Isopropanol (as an alternative co-substrate for cofactor regeneration)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Application Notes and Protocols: Use of 1-(2-Fluorophenyl)ethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are fundamental building blocks in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. The introduction of a fluorine atom into these structures can significantly influence their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. 1-(2-Fluorophenyl)ethanol, a chiral fluoroalcohol, is a valuable synthon for introducing a stereogenic center and a fluorinated phenyl moiety into a target molecule. This document provides detailed application notes, experimental protocols, and comparative data for the asymmetric synthesis of this compound and its application as a chiral building block.
Methods for Asymmetric Synthesis
The enantioselective synthesis of this compound from its corresponding prochiral ketone, 2'-fluoroacetophenone, can be achieved through several robust methods. The primary approaches include biocatalytic reduction using ketoreductases (KREDs) and chemical reductions such as Asymmetric Transfer Hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes typical quantitative data for the principal methods of asymmetric reduction of 2'-fluoroacetophenone.
| Method | Catalyst/Enzyme | Reducing Agent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Chirality |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol/Glucose | >95 | >99 | (R) or (S) |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | ~97 | ~95 | (R) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 95 | 94 | (S) |
Experimental Protocols
Biocatalytic Reduction of 2'-Fluoroacetophenone
This protocol describes a general method for the enantioselective reduction of 2'-fluoroacetophenone using a ketoreductase (KRED) with a cofactor regeneration system.
Materials:
-
Ketoreductase (e.g., KRED-NADH-110 for (R)-alcohol or KRED-P1-H01 for (S)-alcohol)
-
2'-Fluoroacetophenone
-
D-Glucose (for cofactor regeneration)
-
Glucose Dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, NADP⁺ or NAD⁺, and glucose dehydrogenase to the buffer solution and stir until dissolved.
-
Add the desired ketoreductase to the mixture.
-
Add 2'-fluoroacetophenone to the reaction mixture. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to aid solubility.
-
Seal the vessel and incubate at a controlled temperature (typically 25-37 °C) with agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC).
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography if necessary.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC analysis.
Asymmetric Transfer Hydrogenation (ATH) of 2'-Fluoroacetophenone
This protocol is a general procedure for the ATH of 2'-fluoroacetophenone using a ruthenium-based catalyst.
Materials:
-
2'-Fluoroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture to the catalyst solution, followed by the 2'-fluoroacetophenone.
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
Corey-Bakshi-Shibata (CBS) Reduction of 2'-Fluoroacetophenone
This protocol is based on the procedure described by Garrett, C. E., et al. in Tetrahedron: Asymmetry 2002, 13, 1347-1349.
Materials:
-
2'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution while stirring.
-
After stirring for 10-15 minutes, add a solution of 2'-fluoroacetophenone in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.
-
After gas evolution ceases, add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(2-fluorophenyl)ethanol.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
Visualizations
Experimental and Logical Workflows
Caption: Comparison of synthetic routes to chiral this compound.
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.
Application in Drug Development: Taltirelin Signaling Pathway
Chiral alcohols, such as this compound, are precursors to various pharmacologically active molecules. One such example is in the synthesis of analogs of Thyrotropin-Releasing Hormone (TRH), like Taltirelin, which is used in the treatment of spinocerebellar degeneration. Taltirelin acts as a TRH receptor agonist, initiating a cascade of intracellular signaling events.
Caption: Taltirelin's mechanism of action via the TRH receptor.
Conclusion
This compound is a versatile chiral building block with significant potential in pharmaceutical and fine chemical synthesis. The choice of synthetic method—biocatalytic or chemical—depends on factors such as the desired enantiomer, scalability, cost, and environmental considerations. The provided protocols offer robust starting points for the efficient and highly enantioselective synthesis of this valuable compound, enabling the development of novel and improved therapeutic agents.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 1-(2-fluorophenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. Enzymatic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure forms of this intermediate. The protocols described herein focus on the use of commercially available lipases, such as Candida antarctica lipase B (CAL-B) and Burkholderia cepacia lipase (BCL), for the enantioselective acylation of the racemic alcohol.
Introduction
Chiral this compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The biological activity of these APIs often resides in a single enantiomer, making the production of enantiomerically pure compounds essential. Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability.
This application note details the use of lipases to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the resulting ester from the unreacted alcohol. The choice of enzyme, acyl donor, and reaction conditions significantly influences the efficiency and selectivity of the resolution.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. In the context of resolving racemic this compound, the lipase will preferentially catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer) with an acyl donor, leaving the other enantiomer (e.g., the (S)-enantiomer) largely unreacted.
The success of the resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the product (ester) and the remaining substrate (alcohol). An ideal kinetic resolution achieves 50% conversion, yielding both the ester and the unreacted alcohol with high enantiomeric excess.
Experimental Data Summary
While specific data for the enzymatic resolution of this compound is not extensively published, the following tables summarize typical quantitative data obtained for the resolution of structurally similar aryl alcohols using common lipase preparations. These data serve as a strong starting point for reaction optimization.
Table 1: Screening of Lipases for the Resolution of Racemic Aryl Alcohols
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | n-Heptane | 40 | 24 | ~50 | >99 | >99 |
| Burkholderia cepacia Lipase (Amano Lipase PS) | Vinyl Acetate | Toluene | 30 | 48 | ~49 | >99 | >99 |
| Candida rugosa Lipase | Vinyl Acetate | Diisopropyl Ether | 30 | 72 | ~45 | >95 | >95 |
Table 2: Effect of Acyl Donor on Resolution with Candida antarctica Lipase B
| Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Vinyl Acetate | n-Heptane | 40 | 24 | ~50 | >99 | >99 |
| Isopropenyl Acetate | n-Heptane | 40 | 36 | ~48 | >98 | >98 |
| Acetic Anhydride | n-Heptane | 40 | 48 | ~40 | >90 | >90 |
Table 3: Effect of Solvent on Resolution with Burkholderia cepacia Lipase
| Solvent | Acyl Donor | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Toluene | Vinyl Acetate | 30 | 48 | ~49 | >99 | >99 |
| Tetrahydrofuran (THF) | Vinyl Acetate | 30 | 48 | ~47 | >98 | >98 |
| Methyl tert-butyl ether (MTBE) | Vinyl Acetate | 30 | 60 | ~45 | >97 | >97 |
Experimental Workflow and Diagrams
The general workflow for the enzymatic resolution of racemic this compound is depicted below. This process involves reaction setup, monitoring, work-up, and analysis.
Detailed Experimental Protocols
5.1. Protocol 1: Resolution using Immobilized Candida antarctica Lipase B (Novozym 435)
This protocol is adapted from established procedures for similar aryl alcohols and is expected to provide high enantioselectivity.
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Heptane (anhydrous)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
Chiral GC or HPLC system with a suitable chiral column
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 7.0 mmol).
-
Add 20 mL of anhydrous n-heptane to dissolve the substrate.
-
Add vinyl acetate (1.3 mL, 14.0 mmol, 2.0 equivalents).
-
Add Novozym 435 (100 mg, 10% w/w of substrate).
-
Seal the flask and stir the mixture at 40°C.
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica gel to remove the enzyme and dilute with the mobile phase for chiral GC/HPLC analysis to determine conversion and enantiomeric excess.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. Wash the enzyme with a small amount of n-heptane.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue, containing the unreacted (S)-1-(2-fluorophenyl)ethanol and the (R)-acetate, is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separation.
-
Analyze the purified fractions by chiral GC/HPLC to confirm the enantiomeric excess of each component.
-
Characterize the products by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) and measure the optical rotation.
5.2. Protocol 2: Resolution using Burkholderia cepacia Lipase (Amano Lipase PS)
This protocol provides an alternative using a different lipase which may exhibit complementary selectivity or be more cost-effective.
Materials:
-
Racemic this compound
-
Burkholderia cepacia lipase (Amano Lipase PS, powder)
-
Vinyl acetate
-
Toluene (anhydrous)
-
Celite®
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
Chiral GC or HPLC system with a suitable chiral column
Procedure:
-
In a 50 mL round-bottom flask, dissolve racemic this compound (1.0 g, 7.0 mmol) in 20 mL of anhydrous toluene.
-
Add vinyl acetate (1.3 mL, 14.0 mmol, 2.0 equivalents).
-
Add Burkholderia cepacia lipase powder (200 mg, 20% w/w of substrate).
-
Seal the flask and stir the suspension at 30°C.
-
Monitor the reaction as described in Protocol 5.1. The reaction time may be longer, up to 48-72 hours.
-
When the conversion is close to 50%, stop the reaction by filtering the mixture through a pad of Celite® to remove the enzyme. Wash the Celite® pad with toluene.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of unreacted alcohol and ester by silica gel column chromatography.
-
Analyze the enantiomeric excess and characterize the separated products as described previously.
Analytical Methodology
The determination of conversion and enantiomeric excess is critical for evaluating the success of the enzymatic resolution. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.
Typical Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
It is essential to first analyze the racemic this compound to determine the retention times of the two enantiomers. The corresponding acetate ester will also need to be synthesized and its racemic form analyzed to establish its retention times on the chiral column.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the outcome of the enzymatic resolution.
Troubleshooting
-
Low Conversion:
-
Increase reaction time.
-
Increase enzyme loading.
-
Ensure anhydrous conditions, as water can lead to hydrolysis.
-
Check enzyme activity; it may be denatured or old.
-
-
Low Enantioselectivity:
-
Screen different enzymes.
-
Optimize the reaction temperature; lower temperatures sometimes improve selectivity.
-
Try a different solvent.
-
Stop the reaction at a lower conversion, as selectivity can decrease at higher conversions.
-
-
Difficult Separation of Products:
-
Optimize the mobile phase for column chromatography.
-
Consider using a different acyl donor to change the polarity of the resulting ester.
-
Conclusion
The enzymatic kinetic resolution of racemic this compound is a highly effective method for producing its enantiomers with high optical purity. The protocols provided, based on the use of robust lipases such as Candida antarctica lipase B and Burkholderia cepacia lipase, offer a reliable starting point for researchers. Optimization of the reaction parameters, including enzyme, solvent, acyl donor, and temperature, is crucial for achieving optimal results in terms of both conversion and enantioselectivity. The analytical methods outlined are essential for accurate monitoring and evaluation of the resolution process.
Application Notes and Protocols: 1-(2-Fluorophenyl)ethanol Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 1-(2-fluorophenyl)ethanol scaffold serves as a valuable building block for synthesizing a diverse range of therapeutic agents. The fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformation and electronic properties, leading to improved pharmacological profiles. These derivatives have shown promise in various therapeutic areas, including oncology and metabolic diseases, by acting as potent and selective inhibitors of key biological targets.
This document provides detailed application notes on the anticancer and enzyme inhibitory activities of this compound derivatives, complete with quantitative data, experimental protocols, and workflow visualizations.
Application Note 1: Anticancer Activity of this compound Derivatives
Derivatives incorporating the 1-(2-fluorophenyl) moiety have been investigated for their potential as anticancer agents. Notably, compounds integrating this scaffold with other pharmacophores, such as piperazine and sulfamethoxazole, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key regulatory proteins like BCL2.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of various derivatives has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity (IC50) of Sulfamethoxazole-Piperazine Derivatives [1] Data against MDA-MB-231 human breast cancer cell line.
| Compound ID | Structure Description | IC50 (µM) |
| 3e | Sulfamethoxazole derivative with ureido linkage | 16.98 |
| 6b | 1-(2-fluorophenyl)piperazine derivative with ureido linkage | 17.33 |
Table 2: Cytotoxicity (IC50) of Fluoroaryl-Substituted FL118 Derivatives [2] FL118 is a camptothecin analogue. These derivatives feature a fluorophenyl group at position 7.
| Compound ID | Cancer Cell Line | Description | IC50 (nM) |
| 7l | A549 (Lung) | 2,3-difluorophenyl substituent | 12 |
| 7l | HCT116 (Colon) | 2,3-difluorophenyl substituent | 17 |
| 7l | HeLa (Cervical) | 2,3-difluorophenyl substituent | 26 |
| 7n | A549 (Lung) | 2,5-difluorophenyl substituent | 9 |
| 7b | HeLa (Cervical) | 2-fluoro-5-methylphenyl substituent | 20 |
Signaling Pathway: BCL2-Mediated Apoptosis
Several 1-(2-fluorophenyl) derivatives exert their anticancer effects by inhibiting the anti-apoptotic protein BCL2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).
References
- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Methods for Separating 1-(2-Fluorophenyl)ethanol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Fluorophenyl)ethanol is a chiral alcohol and a key intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this compound can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, the development of robust and reliable analytical methods for the enantioselective separation and quantification of its enantiomers is of critical importance in pharmaceutical research and quality control. This application note details proposed High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of (R)- and (S)-1-(2-Fluorophenyl)ethanol enantiomers using polysaccharide-based chiral stationary phases (CSPs).
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[1] The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.[2] This note provides experimental protocols and expected performance data to guide method development.
Data Presentation
The following table summarizes the proposed chromatographic conditions and expected performance for the chiral separation of this compound enantiomers on two common polysaccharide-based CSPs. These are starting conditions and may require further optimization for specific applications.
Table 1: Proposed Chiral HPLC Method Parameters and Expected Performance
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase (CSP) | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | n-Hexane / Ethanol (EtOH) (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (k₁) | ~ 4.5 min | ~ 6.0 min |
| Expected Retention Time (k₂) | ~ 5.5 min | ~ 7.2 min |
| Expected Separation Factor (α) | > 1.2 | > 1.15 |
| Expected Resolution (Rs) | > 1.5 (Baseline Separation) | > 1.5 (Baseline Separation) |
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on the careful execution of the experimental protocol.
1. Mobile Phase Preparation:
-
Method 1 (Hexane/IPA):
-
Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol.
-
Combine the solvents in a suitable clean, dry solvent reservoir.
-
Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
-
Method 2 (Hexane/EtOH):
-
Measure 950 mL of HPLC-grade n-Hexane and 50 mL of HPLC-grade Ethanol.
-
Combine the solvents in a suitable clean, dry solvent reservoir.
-
Mix thoroughly and degas for at least 15 minutes.
-
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
3. HPLC System Setup and Operation:
-
Column Installation: Install the appropriate chiral column (Lux® Cellulose-1 or CHIRALCEL® OD-H) into the HPLC system.
-
System Equilibration: Equilibrate the column with the chosen mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the filtered sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The detection wavelength is typically set at 220 nm.
4. Data Analysis:
-
Retention Factor (k): k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.[2]
-
Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively.[2]
-
Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[2]
Mandatory Visualization
Caption: Experimental workflow for chiral HPLC separation.
This application note provides a starting point for the development of chiral HPLC methods for the separation of this compound enantiomers. The specific conditions may need to be optimized based on the instrumentation and specific requirements of the analysis.
References
Application of 1-(2-Fluorophenyl)ethanol in Pharmaceutical Synthesis
Abstract: This document provides detailed application notes on the use of the chiral building block, 1-(2-Fluorophenyl)ethanol, in pharmaceutical synthesis. It highlights its importance in the creation of stereochemically defined active pharmaceutical ingredients (APIs). Key applications, including the synthesis of lysophosphatidic acid receptor-1 (LPA1) antagonists and novel sulfamethoxazole-piperazine derivatives, are discussed. This report includes detailed experimental protocols for the asymmetric synthesis of (R)- and (S)-1-(2-Fluorophenyl)ethanol and their subsequent use in the synthesis of these potential therapeutic agents.
Introduction
Chiral alcohols are critical intermediates in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly influence its pharmacological activity and safety profile. This compound, particularly in its enantiomerically pure forms, (R)-1-(2-Fluorophenyl)ethanol and (S)-1-(2-Fluorophenyl)ethanol, serves as a valuable chiral building block for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.
The primary route to chiral this compound is through the asymmetric reduction of the prochiral ketone, 2'-fluoroacetophenone. This can be achieved through both chemocatalytic methods, such as asymmetric transfer hydrogenation, and biocatalytic methods employing ketoreductases. The choice of method depends on the desired enantiomer, scalability, and economic considerations.
This application note will detail the synthesis of chiral this compound and its application in the synthesis of two classes of compounds with therapeutic potential: LPA1 receptor antagonists and sulfamethoxazole-piperazine derivatives.
Asymmetric Synthesis of Chiral this compound
The enantioselective reduction of 2'-fluoroacetophenone is the most common strategy for producing enantiomerically pure (R)- and (S)-1-(2-Fluorophenyl)ethanol. Below are comparative data and protocols for both asymmetric transfer hydrogenation and biocatalytic reduction.
Data Presentation: Asymmetric Reduction of 2'-Fluoroacetophenone
| Method | Catalyst/Enzyme | Ligand/Cofactor | Hydrogen Donor/Cosubstrate | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | e.e. (%) | Configuration |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | 28 | 12-24 | >95 | >95 | 98 | (R) |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | 28 | 12-24 | >95 | >95 | 98 | (S) |
| Biocatalytic Reduction | Ketoreductase (KRED) from Lactobacillus kefir | NADP⁺ | Isopropanol | 30 | 24 | >99 | ~95 | >99 | (S) |
| Biocatalytic Reduction | Ketoreductase (Engineered) | NAD⁺ | Glucose | 35 | 12 | >99 | ~97 | >99.5 | (R) |
Experimental Protocols: Asymmetric Synthesis
Protocol 1: Asymmetric Transfer Hydrogenation for (R)-1-(2-Fluorophenyl)ethanol
-
Materials: 2'-Fluoroacetophenone, [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), formic acid (HCOOH), triethylamine (NEt₃), dichloromethane (DCM), saturated aqueous NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
To the catalyst solution, add 2'-fluoroacetophenone (1.0 eq).
-
Add the formic acid/triethylamine mixture (2.0 eq of formic acid).
-
Stir the reaction mixture at 28 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (R)-1-(2-Fluorophenyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Biocatalytic Reduction for (S)-1-(2-Fluorophenyl)ethanol
-
Materials: 2'-Fluoroacetophenone, recombinant E. coli whole cells expressing a ketoreductase from Lactobacillus kefir, NADP⁺, glucose, glucose dehydrogenase (GDH), potassium phosphate buffer (pH 7.0), isopropanol, ethyl acetate, anhydrous Na₂SO₄.
-
Procedure:
-
In a temperature-controlled bioreactor or shaker flask, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add glucose (1.5 eq) as the cosubstrate for cofactor regeneration.
-
Add NADP⁺ (0.001 eq) and glucose dehydrogenase (for cofactor regeneration).
-
Add the recombinant E. coli whole cells (e.g., 10-50 g/L wet cell weight).
-
Add 2'-fluoroacetophenone (1.0 eq) to the reaction mixture. Isopropanol (5-10% v/v) can be used as a co-solvent to improve substrate solubility.
-
Incubate the reaction mixture at 30 °C with agitation (e.g., 200 rpm) for 24 hours. Monitor the reaction progress by GC or HPLC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(2-Fluorophenyl)ethanol.
-
If necessary, purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Application in the Synthesis of LPA1 Receptor Antagonists
Lysophosphatidic acid (LPA) is a signaling lipid that mediates various cellular responses through its G protein-coupled receptors, including LPA1. Dysregulation of LPA signaling is implicated in fibrotic diseases, making LPA1 an attractive therapeutic target. Chiral 1-(halophenyl)ethanol derivatives are key building blocks in the synthesis of potent and selective LPA1 antagonists. While the prominent example AM966 utilizes a chlorophenyl moiety, the synthetic strategy is directly applicable to fluorophenyl analogues.
Synthesis of a Key Intermediate for LPA1 Antagonists
The synthesis involves the reaction of (R)-1-(2-chlorophenyl)ethanol with an isocyanate intermediate to form a carbamate linkage, a common feature in many LPA1 antagonists. The use of the enantiomerically pure alcohol is crucial for the stereospecificity and ultimate efficacy of the final antagonist.
Application in the Synthesis of Sulfamethoxazole-Piperazine Derivatives
Novel derivatives combining sulfamethoxazole and 1-(2-fluorophenyl)piperazine have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[1][2] this compound serves as a precursor to the 1-(2-fluorophenyl)piperazine moiety, a key component of these hybrid molecules.
Synthesis of 1-(2-Fluorophenyl)piperazine and its Derivatives
The synthesis begins with the conversion of this compound to an appropriate leaving group, followed by nucleophilic substitution with piperazine. The resulting 1-(2-fluorophenyl)piperazine is then coupled with various sulfamethoxazole derivatives.
Conclusion
This compound is a versatile chiral building block with significant applications in pharmaceutical synthesis. Its enantiomerically pure forms are accessible through efficient asymmetric catalytic methods. The examples of its use in the synthesis of LPA1 receptor antagonists and novel sulfamethoxazole-piperazine derivatives demonstrate its utility in constructing complex, stereochemically defined molecules with potential therapeutic applications. The continued development of efficient synthetic routes to this and other chiral alcohols will undoubtedly fuel further innovation in drug discovery.
References
Application Notes and Protocols: Biocatalytic Reduction for Producing (S)-1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Traditional chemical synthesis of this compound often requires harsh reagents, multiple protection and deprotection steps, and can result in significant environmental waste. Biocatalytic reduction, utilizing either isolated enzymes or whole microbial cells, offers a green and highly selective alternative for the production of enantiomerically pure (S)-1-(2-Fluorophenyl)ethanol from the prochiral ketone, 2'-fluoroacetophenone. This document provides detailed application notes and protocols for two distinct biocatalytic approaches: one using an isolated ketoreductase with a cofactor regeneration system, and another employing a whole-cell biocatalyst.
Biocatalytic Approaches
Two primary biocatalytic strategies have demonstrated success in the asymmetric reduction of 2'-fluoroacetophenone.
-
Isolated Enzyme Approach: This method utilizes a purified ketoreductase (KRED) to catalyze the reduction. For continuous activity, the expensive nicotinamide cofactor (NADPH) must be regenerated. This is typically achieved by coupling the primary reaction with a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., glucose) to regenerate NADPH from NADP+. This approach offers high specificity and easier downstream processing.
-
Whole-Cell Biocatalysis: This method employs entire microorganisms, such as fungi or bacteria, that naturally contain the necessary enzymes for the reduction. The cellular machinery of the microorganism handles cofactor regeneration internally. While potentially more cost-effective due to the elimination of enzyme purification, this method may require optimization of fermentation and reaction conditions and can sometimes lead to more complex product purification.
Data Presentation
The following table summarizes the quantitative data for the biocatalytic reduction of 2'-fluoroacetophenone to (S)-1-(2-Fluorophenyl)ethanol using different biocatalysts.
| Biocatalyst | Substrate Concentration | Co-substrate | Reaction Time | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ketoreductase (KRED1-Pglu) from Pichia glucozyma | 1 g/L | Glucose | - | - | >99 | [1] |
| Alternaria alternata (whole-cell) | - | - | - | High | High | [2] |
| Engineered Ketoreductases | - | Glucose | < 24 hours | >95 | >99 | [3][4] |
Note: Specific quantitative data for conversion and yield were not fully detailed in all cited preliminary search results, but high conversion and enantiomeric excess were consistently reported.
Experimental Protocols
Protocol 1: Asymmetric Reduction using Isolated Ketoreductase (KRED1-Pglu)
This protocol is based on the general procedure for preparative reduction of acetophenones using KRED1-Pglu from Pichia glucozyma with a NADPH recycling system.[1]
Materials:
-
2'-fluoroacetophenone
-
Ketoreductase (KRED1-Pglu)
-
Glucose Dehydrogenase (GDH)
-
NADP+
-
D-Glucose
-
Tris/HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Screw-capped test tubes (10 mL)
-
Orbital shaker
Procedure:
-
Reaction Setup:
-
In a 10 mL screw-capped test tube, prepare a 5 mL reaction volume.
-
Add 50 mM Tris/HCl buffer (pH 8.0).
-
Add KRED1-Pglu to a final concentration of 20 mU/mL.
-
Add GDH to a final concentration of 1 U/mL.
-
Add NADP+ to a final concentration of 0.1 mM.
-
Add 2'-fluoroacetophenone to a final concentration of 1 g/L.
-
Add D-Glucose to a concentration four times the molar amount of the substrate.
-
-
Incubation:
-
Securely cap the test tubes.
-
Place the tubes in an orbital shaker and incubate at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral GC or HPLC.
-
-
Work-up and Extraction:
-
Once the reaction has reached completion (as determined by monitoring), quench the reaction.
-
Extract the product from the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Determine the enantiomeric excess (% e.e.) of the product by chiral Gas Chromatography (GC).
-
GC Conditions:
-
Column: Mega-dex DET Beta (diameter 0.25 mm, length 25 m, thickness 0.25 µm)
-
Carrier Gas: H₂ (0.6 bar)
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: 70°C to 170°C at 4°C/min
-
Retention Times: (S)-1-(2'-fluorophenyl)ethanol: 12.09 min; (R)-1-(2'-fluorophenyl)ethanol: 13.9 min[1]
-
-
Protocol 2: Asymmetric Reduction using Whole-Cell Biocatalyst (Alternaria alternata)
This protocol is based on the use of Alternaria alternata for the asymmetric reduction of 2'-fluoroacetophenone.[2]
Materials:
-
Alternaria alternata culture
-
Growth medium (e.g., Potato Dextrose Broth)
-
2'-fluoroacetophenone
-
Phosphate buffer
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shake flasks
-
Incubator shaker
Procedure:
-
Cultivation of Biocatalyst:
-
Inoculate Alternaria alternata into a suitable growth medium in a shake flask.
-
Incubate the culture in an incubator shaker under appropriate conditions (e.g., 25-30°C, 150-200 rpm) for a sufficient period to obtain a high cell density.
-
-
Bioreduction Reaction:
-
Harvest the fungal biomass by centrifugation or filtration.
-
Wash the biomass with sterile phosphate buffer.
-
Resuspend the biomass in a fresh reaction buffer.
-
Add 2'-fluoroacetophenone as the substrate. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture in a shake flask under optimized conditions of pH, temperature, and agitation.[2]
-
-
Work-up and Extraction:
-
Separate the biomass from the reaction mixture by centrifugation or filtration.
-
Extract the supernatant or filtrate with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
-
Analysis:
-
Analyze the enantiomeric excess of the product using the chiral GC method described in Protocol 1.
-
Visualization of Workflows
Caption: Workflow for biocatalytic reduction using an isolated enzyme.
Caption: Workflow for biocatalytic reduction using a whole-cell biocatalyst.
Concluding Remarks
The biocatalytic reduction of 2'-fluoroacetophenone presents a highly efficient and stereoselective method for the synthesis of (S)-1-(2-Fluorophenyl)ethanol. Both the isolated enzyme and whole-cell approaches are capable of achieving high enantiomeric excess. The choice between the two methods will depend on factors such as cost, available equipment, and downstream processing considerations. The protocols provided herein offer a solid foundation for researchers to develop and optimize this green synthetic route for their specific applications.
References
Application Notes and Protocols: Exploring the Potential of 1-(2-Fluorophenyl)ethanol in the Synthesis of Novel Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health challenge. A key therapeutic strategy in combating these disorders is the development of neuroprotective compounds that can prevent or slow down the progressive loss of neurons. Medicinal chemistry plays a pivotal role in the design and synthesis of novel molecules with neuroprotective potential.
While not yet a widely documented precursor in the synthesis of established neuroprotective agents, the chemical structure of 1-(2-fluorophenyl)ethanol offers a unique scaffold for the generation of new chemical entities. The presence of a fluorine atom can modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, all of which are critical parameters in drug design.
These application notes provide a hypothetical framework for utilizing this compound as a starting material for the synthesis of a novel neuroprotective agent, tentatively named "Neurofluorin." The following sections detail the rationale for its design, a comprehensive synthetic protocol, methods for evaluating its neuroprotective efficacy, and visualization of the proposed workflows and mechanisms. This document is intended to serve as a guide for researchers interested in exploring the potential of fluorinated scaffolds in neuroprotective drug discovery.
Hypothetical Compound Design and Rationale: Neurofluorin
Rationale: The design of Neurofluorin is based on a multi-target approach to neuroprotection, aiming to combine antioxidant and anti-apoptotic properties. The core structure incorporates the 1-(2-fluorophenyl)ethyl moiety, which is hypothesized to enhance blood-brain barrier penetration and metabolic stability. This core will be linked to a pharmacophore known for its ability to modulate intracellular signaling pathways involved in neuronal survival. For this hypothetical molecule, we will incorporate a carbazole moiety, which is present in some compounds with reported neuroprotective activities, potentially through antioxidant and anti-inflammatory mechanisms.
Structure of Neurofluorin: 9-(1-(2-Fluorophenyl)ethyl)-9H-carbazole
Experimental Protocols
Synthesis of Neurofluorin (9-(1-(2-Fluorophenyl)ethyl)-9H-carbazole)
This protocol describes a two-step synthesis of Neurofluorin starting from this compound.
Step 1: Chlorination of this compound
-
To a solution of this compound (1.40 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.1 mL, 15 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-chloro-1-(2-fluorophenyl)ethane as a crude product, which can be used in the next step without further purification.
Step 2: N-Alkylation of Carbazole
-
To a solution of carbazole (1.67 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of 1-chloro-1-(2-fluorophenyl)ethane (from Step 1) in DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 9:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final product, Neurofluorin.
dot
Chemoenzymatic Synthesis of Enantiomerically Pure Fluorinated Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chemoenzymatic methods, which couple the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful and sustainable approach to access these valuable chiral building blocks.
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of enantiomerically pure fluorinated compounds using various enzyme classes. The methodologies outlined herein are intended to serve as a practical guide for researchers in academia and industry.
Lipase-Catalyzed Kinetic Resolution of Fluorinated β-Amino Esters
Application Note: Lipases are versatile hydrolases that can catalyze the enantioselective hydrolysis of esters in aqueous or organic media.[1] This protocol describes the kinetic resolution of a racemic fluorinated β-amino ester using a commercially available lipase from Burkholderia cepacia (Lipase PSIM). The enzyme preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the product acid, both in high enantiomeric excess. This method is particularly useful for the preparation of chiral fluorinated β-amino acids, which are important precursors for various pharmaceuticals.[1]
Experimental Protocol: Kinetic Resolution of (±)-Ethyl 3-Amino-3-(4-fluorophenyl)propanoate
This protocol is adapted from the work of Shah et al. (2020).[1]
Materials:
-
(±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
-
Lipase PSIM (Burkholderia cepacia)
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N)
-
Deionized water
-
Incubator shaker
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a solution of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 mmol) in diisopropyl ether (10 mL), add triethylamine (5.0 equiv., 5.0 mmol).
-
Add Lipase PSIM (30 mg/mL of substrate solution) and deionized water (0.5 equiv., 0.5 mmol).
-
Seal the reaction vessel and place it in an incubator shaker at 45 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC) to determine the conversion.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Wash the filtered enzyme with diethyl ether.
-
The filtrate contains the unreacted (R)-ester, while the product (S)-acid can be extracted and isolated after acidification.
Data Presentation:
| Substrate | Enzyme | Product (S)-acid Yield | (S)-acid e.e. | Unreacted (R)-ester Yield | (R)-ester e.e. |
| (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM | >48% | ≥99% | ~49% | ≥99% |
Experimental Workflow:
Caption: Lipase-catalyzed kinetic resolution workflow.
Transaminase-Catalyzed Asymmetric Synthesis of Fluorinated Amines
Application Note: ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, achieving high enantioselectivities and theoretical yields of up to 100%.[2] This protocol describes the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using a ω-transaminase (TR₈) from a marine bacterium. The reaction utilizes isopropylamine as the amine donor and pyridoxal-5-phosphate (PLP) as the cofactor. To overcome product inhibition and unfavorable reaction equilibrium, an aqueous-organic two-phase system can be employed for in situ product removal (ISPR).[2]
Experimental Protocol: Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine
This protocol is adapted from the work of Rodrigues et al. (2021).[2]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA)
-
Pyridoxal-5-phosphate (PLP)
-
Tris-HCl buffer
-
Lyophilized cell extract containing ω-transaminase (TR₈)
-
n-Hexadecane (for two-phase system)
-
Dimethyl sulfoxide (DMSO, optional co-solvent)
Procedure:
-
Enzyme Rehydration: Rehydrate the lyophilized cell extract containing the ω-TA in 100 mM Tris-HCl buffer (pH 7.5) containing 2.5 mM PLP for 20 minutes at 30 °C.
-
Reaction Mixture (Aqueous Phase): Prepare the aqueous reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
4'-(Trifluoromethyl)acetophenone (e.g., 100 mM)
-
Isopropylamine (amine donor, concentration to be optimized, e.g., 75 mM)
-
2.5 mM PLP
-
Optionally, 25-30% (v/v) DMSO as a co-solvent to improve substrate solubility.[2]
-
-
Initiate Reaction: Add the rehydrated biocatalyst to the reaction mixture to a final concentration of 1 g/L to start the reaction.
-
Two-Phase System (Optional): For an ISPR approach, add n-hexadecane as the organic phase (e.g., 1:4 v/v organic to aqueous phase) to the reaction mixture.
-
Incubation: Incubate the reaction at 30 °C with agitation.
-
Monitoring and Work-up: Monitor the formation of the chiral amine product by a suitable analytical method (e.g., chiral GC or HPLC). After the reaction is complete, the product can be extracted from the reaction mixture.
Data Presentation:
| Substrate | Enzyme | Amine Donor | Product | Conversion | Product e.e. |
| 4'-(Trifluoromethyl)acetophenone | ω-Transaminase (TR₈) | Isopropylamine | (S)-1-(4-Trifluoromethylphenyl)ethylamine | up to 30% (in 18h) | >99% (S) |
Reaction Pathway:
References
Application Notes and Protocols for the Kinetic Resolution of 1-(2-Fluorophenyl)ethanol using Lipases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure alcohols are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The kinetic resolution of racemic 1-(2-Fluorophenyl)ethanol using lipases offers a highly efficient and environmentally friendly method to obtain the desired enantiomers. This document provides detailed application notes and protocols for performing this biocatalytic resolution, focusing on the use of immobilized Candida antarctica lipase B (Novozym 435). The protocols cover the enzymatic reaction, monitoring of the reaction progress, and analysis of enantiomeric excess.
Introduction
Chirality is a key consideration in drug development, as different enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. This compound is a valuable chiral intermediate for the synthesis of various pharmaceuticals. Lipase-catalyzed kinetic resolution is a widely used technique for the separation of racemic alcohols.[1][2] This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, leading to the formation of an enantioenriched ester and the corresponding unreacted alcohol.[3] Among various lipases, Candida antarctica lipase B (CAL-B), particularly in its immobilized form (Novozym 435), has demonstrated high efficiency and enantioselectivity in the resolution of secondary alcohols.[4][5] Vinyl acetate is frequently employed as an effective acyl donor due to the irreversible nature of the transesterification reaction.[1]
Principle of Kinetic Resolution
The enzymatic kinetic resolution of racemic this compound involves the selective acylation of one enantiomer (typically the R-enantiomer with many common lipases) by an acyl donor, such as vinyl acetate. This results in a mixture of the acylated enantiomer (ester) and the unreacted enantiomer (alcohol). The reaction can be monitored over time, and ideally, the reaction is stopped at or near 50% conversion to obtain both the ester and the remaining alcohol with high enantiomeric excess (e.e.).
Caption: General workflow of the lipase-catalyzed kinetic resolution.
Experimental Protocols
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane or tert-butyl methyl ether (MTBE) (reaction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
HPLC grade solvents (e.g., hexane, isopropanol) for analysis
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled oil bath or heating mantle.
Protocol for Kinetic Resolution
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., n-hexane or MTBE) to a concentration of 100-200 mM.
-
Addition of Reagents: Add vinyl acetate (1.5-3.0 eq.) to the solution.
-
Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Reaction Conditions: Stir the reaction mixture at a constant temperature, generally between 30°C and 50°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours). Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p).
-
Reaction Termination: Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme.
-
Work-up: Wash the filtered enzyme with fresh solvent to recover any adsorbed product. Combine the filtrate and washings. The solvent can be removed under reduced pressure.
-
Purification: The resulting mixture of unreacted (S)-1-(2-Fluorophenyl)ethanol and the product (R)-1-(2-Fluorophenyl)ethyl acetate can be separated by column chromatography.
Caption: Experimental workflow for the kinetic resolution.
Analytical Method: Chiral HPLC
The determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or a similar column, is typically effective for separating the enantiomers of aromatic alcohols and their esters.
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the four relevant peaks: (R)- and (S)-1-(2-Fluorophenyl)ethanol, and (R)- and (S)-1-(2-Fluorophenyl)ethyl acetate. A typical starting point is 95:5 (v/v) n-hexane:isopropanol.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: Dilute the reaction aliquots in the mobile phase before injection.
Data Presentation and Analysis
The effectiveness of the kinetic resolution is assessed by the conversion percentage and the enantiomeric excess of both the unreacted substrate and the product.
Table 1: Hypothetical Data for Lipase Screening in the Resolution of this compound
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e.s (%) (S-alcohol) | e.e.p (%) (R-ester) |
| Candida antarctica B (Novozym 435) | Vinyl Acetate | n-Hexane | 6 | 49 | >99 | 98 |
| Pseudomonas cepacia | Vinyl Acetate | MTBE | 8 | 45 | 95 | 92 |
| Candida rugosa | Vinyl Acetate | n-Hexane | 12 | 30 | 65 | 58 |
| Candida antarctica B (Novozym 435) | Isopropenyl Acetate | n-Hexane | 8 | 42 | 97 | 94 |
Table 2: Influence of Reaction Temperature on the Kinetic Resolution using Novozym 435
| Temperature (°C) | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) |
| 30 | 10 | 48 | >99 | 97 |
| 40 | 6 | 49 | >99 | 98 |
| 50 | 4 | 50 | 98 | 96 |
Calculation of Enantiomeric Excess (e.e.) and Conversion (c):
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
-
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Conversion (c) can be calculated from the enantiomeric excess of the substrate (e.e.s) and product (e.e.p):
-
c (%) = [ e.e.s / (e.e.s + e.e.p) ] x 100
Applications in Drug Development
Enantiomerically pure (R)- and (S)-1-(2-Fluorophenyl)ethanol are valuable chiral building blocks in the synthesis of more complex pharmaceutical molecules. The presence of the fluorine atom can significantly influence the metabolic stability and binding affinity of the final drug product. The biocatalytic route described here offers a scalable, cost-effective, and sustainable method for producing these high-value intermediates, which is of great interest in the pharmaceutical industry.[6]
Troubleshooting
-
Low Conversion: Increase reaction time, temperature (within the optimal range for the enzyme), or enzyme loading. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the acyl donor and product.
-
Low Enantioselectivity: Lower the reaction temperature. Screen different lipases or acyl donors. Ensure the enzyme is not denatured.
-
Poor HPLC Separation: Optimize the mobile phase composition (adjust the ratio of hexane to isopropanol). Try a different chiral column.
Conclusion
The lipase-catalyzed kinetic resolution of this compound is a robust and highly effective method for the production of its enantiomers. By following the protocols outlined in these application notes, researchers and drug development professionals can efficiently produce these valuable chiral intermediates for their synthetic needs. The use of immobilized enzymes like Novozym 435 also allows for easy catalyst recovery and reuse, further enhancing the sustainability of the process.
References
- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Fluorophenyl)ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods involve the chemical or biological reduction of 2'-fluoroacetophenone. Key strategies include:
-
Chemocatalytic Asymmetric Hydrogenation: Utilizes chiral catalysts, such as Ru(II)-BINAP, to produce enantiomerically enriched alcohol. This method can achieve high enantioselectivity but often requires specialized high-pressure equipment.[1]
-
Biocatalytic Reduction: Employs whole-cell biocatalysts (e.g., yeast like Rhodotorula rubra, or recombinant E. coli) or isolated enzymes (alcohol dehydrogenases) to reduce the ketone.[2][3] This approach is valued for its high enantioselectivity (>99% ee) and operation under mild, environmentally friendly conditions.[1][2]
-
Standard Chemical Reduction: Uses reducing agents like sodium borohydride (NaBH₄). This method is simple and inexpensive but results in a racemic (0% ee) product.[1]
-
Grignard Reaction: Involves the reaction of a Grignard reagent, such as 2-fluorophenylmagnesium bromide, with acetaldehyde. This classic carbon-carbon bond-forming reaction requires strictly anhydrous conditions to be successful.[1][4][5][6]
Q2: How can I improve the enantiomeric excess (e.e.) of the final product?
A2: To obtain a high enantiomeric excess, you must use a stereoselective synthesis method.
-
Asymmetric Catalysis: Both biocatalytic reduction and chemocatalytic asymmetric hydrogenation are designed to produce a specific enantiomer, often with e.e. values up to or exceeding 99%.[1]
-
Purification: If your product has a moderate optical purity, it can sometimes be improved through recrystallization techniques, potentially after derivatization.[7]
Q3: What are the main challenges associated with Grignard synthesis for this alcohol?
A3: The Grignard reagent is a very strong base and nucleophile, which leads to several challenges:
-
Moisture Sensitivity: The reagent reacts vigorously with water. All glassware must be flame-dried, and all solvents must be anhydrous to prevent quenching the reagent.[4][6]
-
Magnesium Activation: The magnesium metal surface is often coated with an unreactive oxide layer. Activation, using methods like adding a small crystal of iodine or mechanical crushing, is necessary to initiate the reaction.[4][5][6]
-
Side Reactions: Competing reactions, such as the formation of biphenyl, can reduce the yield of the desired Grignard reagent and, consequently, the final product.[4]
Q4: Can reaction conditions in biocatalytic reduction significantly impact the yield?
A4: Yes, biocatalytic reductions are highly sensitive to reaction conditions. Optimizing parameters is crucial for maximizing yield. Key factors include:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. For example, one biocatalytic process found optimal conditions to be a pH of 6.0 and a temperature of 32°C.[2]
-
Substrate Solubility: The low water solubility of the hydrophobic starting material, 2'-fluoroacetophenone, can limit the reaction rate.[3]
-
Co-solvents and Surfactants: Adding co-solvents like isopropanol or surfactants like Tween-20 can improve substrate solubility and cell membrane permeability, leading to a significant increase in yield.[3][8] One study noted that adding 15% (v/v) isopropanol increased the yield from 62.5% to 99.1% and dramatically shortened the reaction time.[8]
-
Cofactor Regeneration: The reduction requires a cofactor (e.g., NADPH). Whole-cell systems often regenerate this cofactor internally, for instance, by adding a co-substrate like glucose.[1][2]
Troubleshooting Guides
Guide 1: Low Yield in Biocatalytic Reduction of 2'-Fluoroacetophenone
| Question/Observed Issue | Potential Cause | Recommended Solution |
| Reaction is slow or stalls, with low substrate conversion. | 1. Sub-optimal pH or Temperature: The enzyme may be operating outside its ideal range, reducing its catalytic efficiency. | 1. Review literature for the optimal pH and temperature for your specific biocatalyst. Perform small-scale experiments to screen a range of pH values (e.g., 6.0-8.0) and temperatures (e.g., 25-40°C).[2][3] |
| 2. Poor Substrate Solubility: 2'-fluoroacetophenone is hydrophobic and has low solubility in aqueous buffers, limiting its availability to the enzyme.[3] | 2. Introduce a biocompatible co-solvent or surfactant. Options include isopropanol (up to 15% v/v) or Tween-20 to form a micellar system, which can significantly enhance substrate solubility and yield.[3][8] | |
| 3. Cofactor Limitation: The reduction reaction consumes a cofactor (NADPH/NADH), and its regeneration may be insufficient. | 3. If using whole cells, ensure a co-substrate (e.g., glucose, isopropanol) is present in the medium to facilitate cofactor recycling.[1][2] If using an isolated enzyme, an external cofactor regeneration system (e.g., glucose dehydrogenase) is required.[2] | |
| 4. Low Biocatalyst Concentration or Activity: Insufficient enzyme/cell concentration or poor health of the microbial cells. | 4. Increase the cell concentration (e.g., measured by dry cell weight).[3] Ensure the cell culture is healthy and harvested at the appropriate growth phase. | |
| Yield is high, but enantiomeric excess (e.e.) is poor. | 1. Contaminating Enzymes: The host organism (e.g., E. coli) may contain native dehydrogenases with opposite stereoselectivity. | 1. Use a host strain with known dehydrogenase genes deleted. Alternatively, screen different biocatalysts to find one with higher selectivity. |
| 2. Incorrect Biocatalyst: The selected enzyme may not have high stereoselectivity for this specific substrate. | 2. Verify that the chosen biocatalyst has been reported to produce the desired enantiomer with high e.e. for this or similar substrates.[3] |
Guide 2: Grignard Reaction Failure or Low Yield
| Question/Observed Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no bubbling or heat production after adding alkyl halide). | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings prevents contact with the alkyl halide.[4][5] | 1. Activate the magnesium. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings with a glass rod in the flask (under inert atmosphere) to expose a fresh metal surface.[6] |
| 2. Presence of Water: Traces of moisture in the glassware or solvent will react with and destroy the Grignard reagent.[4][5][6] | 2. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or distilled from a suitable drying agent. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. | |
| Low yield of this compound, with unreacted starting material. | 1. Incomplete Formation of Grignard Reagent: The initial reaction between the aryl halide and magnesium did not go to completion. | 1. Ensure the aryl halide is added slowly to maintain a gentle reflux, indicating a controlled reaction. After addition is complete, continue to reflux for the recommended time (e.g., 1 hour) to ensure full conversion.[1] |
| 2. Inefficient Addition to Acetaldehyde: The Grignard reagent was not effectively consumed by the electrophile. | 2. Cool the Grignard solution in an ice bath before slowly adding the solution of acetaldehyde in anhydrous ether. This controls the exothermic reaction and minimizes side reactions.[1] | |
| Significant amount of biphenyl byproduct is formed. | 1. Radical Coupling: This is a common side reaction in Grignard reagent formation.[4] | 1. This is often difficult to eliminate completely. Using a more dilute solution and ensuring a moderate reaction temperature during reagent formation can sometimes help. Purification via column chromatography or distillation will be necessary to separate the product from this nonpolar impurity. |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for 1-(Aryl)ethanols
| Method | Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |
| Asymmetric Hydrogenation | Ru(II)-BINAP catalyst, H₂ | High | Up to 99% | High enantioselectivity; requires specialized high-pressure equipment.[1] |
| Biocatalytic Reduction | Rhodotorula rubra (yeast) | ~98% | >99% | Environmentally friendly, high enantioselectivity, operates under mild conditions.[1] |
| Biocatalytic Reduction | Recombinant E. coli | 87% - 99% | >99% | High yield and excellent e.e.; conditions can be optimized with co-solvents.[2][8] |
| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄) | 80-85% (crude) | 0% (racemic) | Simple, inexpensive, high yield of racemic product.[1] |
| Grignard Reaction | 2-F-PhMgBr, Acetaldehyde | Variable | 0% (racemic) | Standard C-C bond formation; highly sensitive to reaction conditions.[1] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2'-Fluoroacetophenone using Recombinant E. coli
This protocol is a representative example based on principles from published studies.[2][3][8]
-
Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase and a glucose dehydrogenase for cofactor regeneration in a nutrient-rich medium (e.g., LB broth) with appropriate antibiotics.
-
Induce protein expression with IPTG and grow the culture to the late-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 10 g/L dry cell weight).
-
-
Asymmetric Reduction:
-
In a reaction vessel, combine the cell suspension with a phosphate buffer (100 mM, pH 7.0).
-
Add isopropanol to a final concentration of 15% (v/v) to act as a co-solvent.[8]
-
Add glucose as a co-substrate for cofactor regeneration (e.g., 1.5 equivalents relative to the substrate).
-
Start the reaction by adding 2'-fluoroacetophenone (e.g., to a final concentration of 100 mM).
-
Incubate the mixture at 30°C with gentle agitation (e.g., 200 rpm).[3]
-
-
Workup and Purification:
-
Monitor the reaction progress using GC or HPLC.
-
Once the reaction is complete (typically within 3-5 hours), saturate the aqueous phase with NaCl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified further by silica gel column chromatography or distillation to yield pure this compound.[7]
-
Protocol 2: Grignard Synthesis of this compound
This protocol is based on standard Grignard reaction procedures.[1][5][6]
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas (N₂) inlet.
-
Place magnesium turnings (1.2 g, 50 mmol) in the flask. Add a single crystal of iodine.
-
Add a solution of 2-bromofluorobenzene (6.9 g, 40 mmol) in 40 mL of anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.
-
Once initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Acetaldehyde:
-
Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Prepare a solution of acetaldehyde (2.2 g, 50 mmol) in 20 mL of anhydrous diethyl ether.
-
Add the acetaldehyde solution dropwise to the cold, stirring Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by slowly and carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product. Purify by vacuum distillation to yield this compound.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for a low-yield Grignard reaction.
Caption: Key factors influencing the yield of biocatalytic reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2-Fluorophenyl)ethanol from Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-(2-Fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a reaction mixture?
A1: The most common and effective methods for purifying this compound are:
-
Fractional Distillation under Reduced Pressure: Ideal for separating the product from non-volatile impurities and solvents with significantly different boiling points.
-
Flash Column Chromatography: Effective for removing impurities with similar boiling points to the product, such as starting materials or byproducts.
-
Liquid-Liquid Extraction: Primarily used as a preliminary purification step to remove water-soluble impurities, acids, or bases from the crude reaction mixture.
Q2: What are the likely impurities in a crude this compound reaction mixture?
A2: Impurities will vary depending on the synthetic route. If prepared by the reduction of 2'-fluoroacetophenone, common impurities may include:
-
Unreacted 2'-fluoroacetophenone.
-
Byproducts from the reducing agent.
-
Solvents used in the reaction.
If prepared via a Grignard reaction between 2-fluorobenzaldehyde and a methylmagnesium halide, potential impurities include:
-
Unreacted 2-fluorobenzaldehyde.
-
Byproducts from the Grignard reagent.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A recommended starting solvent system for TLC analysis on silica gel is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation. For example, a 10% to 30% ethyl acetate in hexane mixture is a reasonable starting point. The product, being a polar alcohol, will have a lower Rf value than non-polar impurities. Gas Chromatography (GC) can also be used for a more quantitative assessment of purity.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer and a stir bar.- Ensure fresh boiling chips are added before heating. |
| Product Not Distilling at Expected Temperature | - Inaccurate pressure reading.- Thermometer bulb placed incorrectly.- Presence of volatile impurities. | - Calibrate your vacuum gauge.- Ensure the top of the thermometer bulb is level with the bottom of the condenser sidearm.- Perform a preliminary purification by extraction to remove volatile impurities. |
| Low Recovery of Product | - Distillation performed too quickly.- Loss of product in the forerun or tail fractions.- Product decomposition at high temperatures. | - Distill slowly to allow for proper fractionation.- Carefully monitor the distillation temperature and collect fractions accordingly.- Use a lower pressure to reduce the boiling point. |
| Cloudy Distillate | - Presence of water in the crude product. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using TLC to achieve a good separation of spots.- Use a larger column or reduce the amount of crude material loaded. |
| Product Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent. |
| Product Does Not Elute (Stays on Baseline) | - Solvent system is not polar enough. | - Increase the proportion of the polar solvent in the eluent. |
| Streaking or Tailing of the Product Spot on TLC | - Sample is too concentrated.- Compound is interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape. |
| Cracking of the Silica Gel Bed | - Improperly packed column.- Running the column dry. | - Pack the column carefully to ensure a homogenous bed.- Always keep the solvent level above the top of the silica gel. |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Formation of an Emulsion | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other emulsifying agents. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor Separation of Layers | - Densities of the organic and aqueous layers are too similar. | - Add a solvent with a significantly different density to the organic layer (e.g., hexane to increase volume and decrease density). |
| Low Yield of Product in the Organic Layer | - Incomplete extraction.- Product is partially soluble in the aqueous layer. | - Perform multiple extractions with fresh organic solvent.- Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form. |
Experimental Protocols
Fractional Distillation under Reduced Pressure
This protocol is suitable for purifying this compound from high-boiling impurities and reaction solvents.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for efficient separation.
-
Drying: Ensure the crude this compound is dry by treating it with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration.
-
Distillation:
-
Add the dry, crude product and a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently in a heating mantle while stirring.
-
Slowly apply vacuum to the system.
-
Collect a small forerun fraction, which may contain volatile impurities.
-
Collect the main fraction of this compound at its boiling point corresponding to the applied pressure. The boiling point is approximately 110 °C at 135 mmHg.[1] Use a pressure-temperature nomograph to estimate the boiling point at your system's pressure.
-
Stop the distillation when the temperature begins to drop or when a significant amount of residue remains in the flask.
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Boiling Point | ~110 °C @ 135 mmHg[1] |
| Expected Yield | 70-90% (depending on crude purity) |
| Expected Purity | >98% |
Caption: Workflow for the purification of this compound by flash column chromatography.
Liquid-Liquid Extraction
This protocol serves as an initial workup to remove acidic, basic, and water-soluble impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Wash with water to remove any water-soluble impurities.
-
Wash with brine (saturated aqueous NaCl) to facilitate the separation of the layers and begin the drying process.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the partially purified product.
-
Quantitative Data Summary:
| Parameter | Recommended Step |
| Organic Solvent | Diethyl ether or Ethyl Acetate |
| Aqueous Washes | 1. Saturated NaHCO₃2. Water3. Brine |
| Expected Yield | >90% (as a workup step) |
| Expected Purity | Variable, depends on the nature of impurities |
References
Technical Support Center: Chiral Resolution of 1-(2-Fluorophenyl)ethanol
This technical support guide provides solutions to common issues encountered during the chiral resolution of 1-(2-Fluorophenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. It covers enzymatic, chromatographic, and crystallization methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of this compound? A1: The three main strategies for resolving racemic this compound are:
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively catalyze the transformation (e.g., acylation) of one enantiomer at a much faster rate than the other.[1][2] This leaves one enantiomer as the unreacted substrate and the other as the product, which can then be separated.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts or derivatives.[3] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the chiral environment of the column.[5][6]
Q2: Which enzymes are most effective for the kinetic resolution of secondary alcohols like this compound? A2: Lipases are the most commonly used and effective enzymes for the kinetic resolution of secondary alcohols.[1][7] Among the most successful are Candida antarctica Lipase B (CALB), often used in its immobilized form as Novozym 435, and lipases from Pseudomonas cepacia (now known as Burkholderia cepacia) and Pseudomonas fluorescens.[8][9][10][11][12][13] These enzymes are well-known for their high enantioselectivity and stability in organic solvents.
Q3: In a lipase-catalyzed resolution, which enantiomer is typically acylated? A3: For most secondary alcohols, the outcome is predictable by Kazlauskas' rule. This rule states that the enantiomer with the hydroxyl group on the right side when the larger substituent is pointing away from the viewer (the (R)-enantiomer for many phenyl-substituted ethanols) is acylated at a higher rate.[1] This reaction yields the (R)-ester as the product and leaves behind the unreacted (S)-alcohol in high enantiomeric purity.[1]
Q4: What are the main limitations of Enzymatic Kinetic Resolution (EKR)? A4: The primary limitation of standard EKR is that the maximum theoretical yield for a single desired enantiomer is 50%, as the other half of the racemic starting material is converted into a different compound or remains unreacted.[7] To achieve high enantiomeric excess (ee) for both the product and the unreacted substrate, the reaction must be carefully monitored and stopped at approximately 50% conversion. This limitation can be overcome by a process called Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ method for racemizing the slow-reacting enantiomer, potentially allowing for a theoretical yield of 100%.[7]
Q5: When is diastereomeric crystallization a better choice than enzymatic resolution? A5: Diastereomeric crystallization can be advantageous, particularly on a large industrial scale, if a suitable and inexpensive resolving agent is available.[4] It is often applied to compounds like amines and acids that readily form salts.[4] For alcohols, the process requires forming diastereomeric esters or other derivatives, which can add steps to the synthesis.[3] This method is preferable when enzymes show low selectivity for the substrate or when the goal is to avoid the constraints of the 50% maximum yield of kinetic resolution without developing a DKR process.
Troubleshooting Guide
This guide addresses common problems encountered during the chiral resolution of this compound.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (low ee%) in Enzymatic Resolution | 1. Suboptimal Enzyme: The chosen lipase may not have high selectivity for the substrate. 2. Inappropriate Solvent: The reaction medium can significantly influence enzyme conformation and selectivity.[14] 3. Non-optimal Temperature: Temperature affects both enzyme activity and stability.[15] 4. Unsuitable Acyl Donor: The structure of the acyl donor can impact enzyme performance. | 1. Screen Different Enzymes: Test a panel of lipases, such as CALB (Novozym 435), P. cepacia, and P. fluorescens.[10][12] 2. Optimize Solvent: Screen non-polar organic solvents like methyl tert-butyl ether (MTBE), hexane, or toluene.[8][15] 3. Vary Temperature: Test a range of temperatures, typically between 30°C and 50°C.[13][15] 4. Use an Irreversible Acyl Donor: Vinyl acetate is a highly effective and commonly used acyl donor that makes the acylation step irreversible, often improving results.[7] |
| Low Reaction Rate or No Conversion | 1. Poor Enzyme Activity: The enzyme may have denatured due to improper storage or handling. 2. Insufficient Enzyme Loading: The amount of enzyme may be too low for the substrate concentration. 3. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. 4. Steric Hindrance: The substrate may be too sterically bulky for the enzyme's active site.[16] | 1. Verify Enzyme Quality: Use a fresh batch of enzyme and ensure it has been stored correctly. 2. Increase Biocatalyst Loading: Incrementally increase the enzyme concentration and monitor the effect on conversion.[13] 3. Consider Immobilization: Using an immobilized enzyme can enhance stability and reusability.[16] 4. Reverse the Reaction: For sterically hindered alcohols, resolving the corresponding ester via enzyme-catalyzed alcoholysis may be more effective.[16] |
| Difficulty Separating Diastereomeric Salts | 1. Similar Solubilities: The two diastereomers may have very similar solubility profiles in the chosen solvent. 2. Formation of Oils or Solid Solutions: The salts may not form well-defined, easily separable crystals. | 1. Screen Resolving Agents: Test a variety of commercially available chiral acids or bases (e.g., tartaric acid, mandelic acid derivatives).[3] 2. Extensive Solvent Screening: Test a broad range of crystallization solvents (e.g., alcohols, esters, ketones) and solvent mixtures at various temperatures.[17] 3. Control Crystallization Rate: Employ slow cooling or solvent evaporation to encourage the formation of high-purity crystals. |
| Poor Resolution (Rs < 1.5) in Chiral HPLC | 1. Inappropriate Chiral Stationary Phase (CSP): The selected column chemistry does not provide sufficient chiral recognition. 2. Suboptimal Mobile Phase: The solvent composition is not ideal for separation. 3. High Flow Rate: Chiral separations are often more efficient at lower flow rates.[18] 4. Temperature Effects: Column temperature can significantly impact selectivity.[18] | 1. Screen Different CSPs: Test several polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1).[6][18] 2. Optimize Mobile Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (isopropanol or ethanol). Reducing the alcohol percentage typically increases retention and may improve resolution.[18] 3. Change Alcohol Modifier: Switching from isopropanol to ethanol (or vice versa) can alter selectivity.[18] 4. Reduce Flow Rate and Control Temperature: Lower the flow rate (e.g., to 0.5 mL/min) and use a column oven to test different temperatures (e.g., 15°C, 25°C, 40°C).[18] |
Data Presentation
Table 1: Comparative Performance of Lipases in Kinetic Resolution of Secondary Alcohols
| Enzyme | Substrate Example | Acyl Donor | Solvent | Conversion | Product ee | Substrate ee |
| Novozym 435 (CALB) | 1-Phenylethanol | Vinyl Acetate | Heptane | ~50% | >99% ((R)-acetate) | >99% ((S)-alcohol) |
| Pseudomonas cepacia Lipase (PSL) | 1-(1-Naphthyl)ethanol | Vinyl Acetate | Toluene | 51% | 98% ((R)-acetate) | 99% ((S)-alcohol) |
| Pseudomonas fluorescens Lipase (AK) | trans-Flavan-4-ol | Vinyl Acetate | THF | 50% | 98% ((+)-acetate) | >99% ((-)-alcohol) |
| Candida rugosa Lipase (CRL) | (±)-Ibuprofen Methyl Ester | Water (Hydrolysis) | aq. Buffer/DMSO | ~50% | >99% ((S)-acid) | >99% ((R)-ester) |
Note: Data are representative examples from literature to illustrate typical enzyme performance and may not be specific to this compound. Actual results will require experimental optimization.
Table 2: Recommended Starting Conditions for Chiral HPLC Analysis
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase (CSP) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (controlled) |
| Injection Volume | 5-10 µL |
| Detection | UV at 220 nm or 254 nm |
Reference: These conditions are a common starting point for aromatic alcohols and should be optimized for this compound.[18]
Visualized Workflows and Logic
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dc.engconfintl.org [dc.engconfintl.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 18. benchchem.com [benchchem.com]
Side-product formation in the synthesis of 1-(2-Fluorophenyl)ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(2-Fluorophenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two most prevalent methods for the synthesis of this compound are:
-
Reduction of 2'-Fluoroacetophenone: This involves the reduction of the ketone functional group of 2'-fluoroacetophenone using a reducing agent such as sodium borohydride (NaBH₄) to yield the secondary alcohol.
-
Grignard Reaction: This method utilizes the reaction of a Grignar d reagent, typically methylmagnesium bromide (CH₃MgBr), with 2-fluorobenzaldehyde. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired alcohol.
Q2: What are the potential side-products I should be aware of during the synthesis of this compound?
The formation of side-products is dependent on the chosen synthetic route.
-
For the reduction of 2'-fluoroacetophenone: The primary impurity is often unreacted starting material. Over-reduction to an alkane is generally not observed with mild reducing agents like sodium borohydride.
-
For the Grignard reaction: A common side-product is the formation of a biphenyl derivative through a coupling reaction.[1] Additionally, unreacted starting materials may also be present. Dehydration of the final product to form 2-fluorostyrene can occur, particularly under harsh acidic workup conditions.
Q3: How can I minimize the formation of the biphenyl side-product in the Grignard reaction?
The formation of biphenyl impurities is favored by higher concentrations of bromobenzene and increased reaction temperatures.[1] To mitigate this, it is recommended to:
-
Add the Grignard reagent slowly to the solution of 2-fluorobenzaldehyde.
-
Maintain a low and controlled reaction temperature.
Q4: My reduction of 2'-fluoroacetophenone is incomplete. What are the possible reasons?
Incomplete reduction can be attributed to several factors:
-
Purity of the reducing agent: Sodium borohydride can degrade over time if not stored properly in a dry environment.
-
Stoichiometry: An insufficient molar ratio of the reducing agent to the ketone will result in an incomplete reaction.
-
Reaction time and temperature: The reaction may require a longer duration or gentle heating to proceed to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction (Reduction method): Insufficient reducing agent or reaction time. | Increase the molar equivalent of NaBH₄ and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Grignard reagent degradation: Exposure to moisture or air. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Side-product formation (Grignard method): High concentration of reactants or elevated temperature leading to biphenyl formation. | Perform a slow, dropwise addition of the Grignard reagent to the aldehyde solution at a controlled, low temperature.[1] | |
| Presence of unreacted 2'-fluoroacetophenone | Insufficient reducing agent: The molar ratio of NaBH₄ to the ketone was too low. | Use a slight excess of sodium borohydride to ensure complete conversion. |
| Poor quality of reducing agent: NaBH₄ may have decomposed. | Use a fresh batch of sodium borohydride. | |
| Presence of a biphenyl impurity in the final product | Side reaction in the Grignard synthesis: Coupling of the Grignard reagent with unreacted aryl halide. | Maintain a low reaction temperature and control the rate of addition of the Grignard reagent.[1] |
| Formation of 2-fluorostyrene | Dehydration of the alcohol product: Harsh acidic workup conditions. | Use a milder acid for the workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and avoid excessive heating. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2'-Fluoroacetophenone
-
Reaction Setup: In a round-bottom flask, dissolve 2'-fluoroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of 2-fluorobenzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the addition funnel, maintaining a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Enzymatic Resolution of Fluorinated Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic resolution of fluorinated alcohols.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common issues in your experiments.
Problem 1: Low or No Enantioselectivity (Low %ee)
Low enantioselectivity is a frequent challenge where the enzyme does not effectively discriminate between the two enantiomers of the fluorinated alcohol.
| Potential Cause | Suggested Solution |
| Inappropriate Enzyme | Screen a variety of lipases. Different lipases exhibit different selectivities for specific substrates. Commonly successful lipases include Novozym 435 (Candida antarctica lipase B) and Amano PS (Burkholderia cepacia lipase).[1] |
| Suboptimal Temperature | Optimize the reaction temperature. Lowering the temperature can sometimes enhance enantioselectivity.[2] Perform a temperature screen (e.g., 25°C, 30°C, 45°C, 60°C).[1][3] |
| Incorrect Solvent | The choice of organic solvent is crucial. Screen various non-polar solvents like hexane, heptane, or toluene, and more polar solvents like methyl tert-butyl ether (MTBE).[1][4] |
| Unsuitable Acyl Donor | The acyl donor can significantly influence enantioselectivity. Vinyl esters, such as vinyl acetate or vinyl butanoate, are often effective as they drive the reaction forward by tautomerization of the resulting enol.[3][5] |
Problem 2: Slow or Incomplete Reaction
A slow reaction rate can lead to impractically long experiment times and may not reach the desired 50% conversion for optimal kinetic resolution.
| Potential Cause | Suggested Solution |
| Poor Enzyme Activity | Ensure the enzyme is not denatured. Use fresh enzyme or test its activity with a standard substrate. Consider enzyme immobilization, which can enhance stability and activity. Dispersing the powdered enzyme on a support like aluminum oxide can also increase the reaction rate.[6][7] |
| Insufficient Mixing | For heterogeneous reactions (e.g., with immobilized enzyme), ensure adequate stirring or shaking to overcome mass transfer limitations. |
| Reaction Reversibility | The accumulation of the alcohol by-product can lead to a reversible reaction, slowing it down. Using vinyl esters as acyl donors makes the reaction irreversible.[5][8] Alternatively, performing the reaction under a vacuum can remove volatile alcohol by-products.[5] |
| Inhibitors Present | Ensure the substrate and solvent are free from impurities that could inhibit the enzyme. |
Problem 3: Difficulty in Product Separation
After the reaction, separating the unreacted alcohol from the newly formed ester can be challenging.
| Potential Cause | Suggested Solution |
| Similar Physical Properties | The starting alcohol and the product ester may have similar polarities. |
| Post-Reaction Workup | A common procedure involves filtering off the enzyme, followed by standard column chromatography to separate the unreacted alcohol from the ester product.[9] |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I start with for my fluorinated alcohol?
A: Novozym 435 (immobilized Candida antarctica lipase B) is an excellent starting point due to its broad substrate scope, high stability in organic solvents, and proven effectiveness in resolving various alcohols, including fluorinated ones.[1][3] Lipase from Pseudomonas cepacia (Amano PS) is another robust choice.[1][9]
Q2: What is the ideal acyl donor for the enzymatic resolution of fluorinated alcohols?
A: Vinyl esters, particularly vinyl acetate and vinyl butanoate, are highly recommended.[3][10] The enol formed as a byproduct tautomerizes to a stable ketone or aldehyde, which prevents the reverse reaction and drives the equilibrium towards product formation.[5]
Q3: How can I improve the enantiomeric excess (%ee) of my product?
A: To improve the enantiomeric excess, you can systematically optimize several parameters:
-
Enzyme Screening: Test different lipases.
-
Solvent Selection: The polarity and nature of the solvent can significantly impact enzyme conformation and selectivity.
-
Temperature Control: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[2]
-
Acyl Donor Choice: The structure of the acyl donor can influence how the substrate fits into the enzyme's active site.
Q4: My reaction has stalled before reaching 50% conversion. What should I do?
A: This could be due to enzyme deactivation or reaction equilibrium.
-
Check Enzyme Stability: The enzyme may not be stable under your reaction conditions for extended periods. Consider adding fresh enzyme.
-
Address Reversibility: If you are not using a vinyl acyl donor, the reaction may have reached equilibrium. Switch to a vinyl ester or try to remove the alcohol byproduct (e.g., by applying a vacuum).[5]
Q5: Is it possible to obtain both enantiomers of the fluorinated alcohol in high purity?
A: Yes. In a successful kinetic resolution, one enantiomer is converted to an ester while the other remains as the unreacted alcohol. After separating these two compounds, the ester can be hydrolyzed (chemically or enzymatically) to yield the other enantiomer of the alcohol.[6][7]
Quantitative Data Summary
The following tables summarize key data from studies on the enzymatic resolution of fluorinated alcohols.
Table 1: Influence of Different Lipases on the Resolution of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Novozym 435 | Vinyl Butanoate | n-Hexane | 60 | >99 |
| Amano PS | Vinyl Butanoate | n-Hexane | 60 | High |
Data synthesized from multiple sources indicating general trends.[1][3]
Table 2: Effect of Reaction Parameters on the Resolution of various secondary alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product ee (%) |
| 1-Phenylethanol | Novozym 435 | Vinyl Decanoate | Heptane | 50 | >90 | >99 |
| (R,S)-aryltrimethylsilyl chiral alcohols | Various Lipases | Vinyl Acetate | Hexane | RT | ~50 | >99 |
This table presents a summary of successful resolution conditions for different types of secondary alcohols, providing a reference for fluorinated alcohol optimization.[11][12]
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Fluorinated Alcohol
This protocol provides a general starting point for the acylation of a racemic fluorinated alcohol. Optimization of specific parameters is recommended.
-
Reaction Setup:
-
To a vial, add the racemic fluorinated alcohol (e.g., 1 mmol).
-
Add a suitable organic solvent (e.g., 5 mL of hexane or MTBE).
-
Add the acyl donor (e.g., vinyl acetate, 2-5 equivalents).
-
-
Enzyme Addition:
-
Add the lipase (e.g., 20-50 mg of Novozym 435). The amount may need to be optimized.[4]
-
-
Incubation:
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours).
-
Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the ester product using column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified alcohol and ester using standard analytical techniques (e.g., NMR, MS).
-
Confirm the enantiomeric purity of each fraction using chiral GC or HPLC.
-
Visualizations
Caption: Workflow for enzymatic resolution of fluorinated alcohols.
Caption: Decision tree for troubleshooting enzymatic resolutions.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. cris.ariel.ac.il [cris.ariel.ac.il]
- 7. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Enantioselectivity in Asymmetric Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of poor enantioselectivity in asymmetric synthesis.
Troubleshooting Guides
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for this reaction. Where should I start troubleshooting?
Low enantioselectivity is a frequent challenge in asymmetric synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. Before extensively optimizing reaction conditions, it is crucial to verify the foundational aspects of your experimental setup.[1]
Initial Checks:
-
Analytical Method Validation: An inaccurate ee value can be misleading. It is essential to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to ensure it is accurate and reproducible.[1][2]
-
Purity of Starting Materials: Ensure the high purity of your substrate, reagents, and solvents. Trace impurities can act as catalyst poisons or promote non-selective background reactions.[1][2][3]
-
Catalyst Integrity: The purity and stability of your chiral catalyst are paramount. Many catalysts are sensitive to air and moisture, and impurities can poison the catalyst or disrupt the chiral environment.[4] For instance, phosphine-containing ligands are susceptible to oxidation.[1]
-
Reaction Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.[1][4]
Q2: I've confirmed my analytical method is accurate and my starting materials are pure, but the enantioselectivity is still poor. What are the next steps?
If the initial checks do not resolve the problem, the next stage is to systematically optimize the reaction conditions. The choice of solvent, reaction temperature, and catalyst loading are among the most critical parameters influencing enantioselectivity.
Frequently Asked Questions (FAQs)
Catalyst & Reagents
-
Q3: How can I be sure my catalyst is active and pure?
-
A: If you synthesized the catalyst, ensure it was purified correctly and characterized thoroughly (e.g., by NMR, elemental analysis). For commercial catalysts, use a fresh batch from a reputable supplier. If the catalyst is air or moisture sensitive, it must be handled under strictly inert conditions.[4] A good practice is to test the catalyst in a known reaction that consistently gives high ee to confirm its activity.
-
-
Q4: Can impurities in my substrate affect the enantioselectivity?
-
A: Yes, absolutely. Impurities can act as inhibitors or competing substrates, leading to a decrease in enantioselectivity.[2] It is highly recommended to purify your substrate by an appropriate method (e.g., recrystallization, distillation, or column chromatography) before use.
-
Reaction Conditions
-
Q5: How critical is the choice of solvent?
-
A: The solvent can have a profound impact on enantioselectivity by influencing the conformation of the catalyst-substrate complex.[4] It is advisable to screen a range of solvents with varying polarities and coordinating abilities. Even subtle changes, like using a different grade of solvent, can introduce impurities (e.g., water) that are detrimental.
-
-
Q6: What is the general effect of temperature on enantioselectivity?
-
A: In many cases, lowering the reaction temperature leads to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures.[5] However, this is not a universal rule, and in some systems, higher temperatures have been shown to improve enantioselectivity.[6] Therefore, it is a parameter that should be optimized for each specific reaction.
-
-
Q7: Can catalyst loading affect the ee?
-
A: Yes, both too low and too high catalyst loadings can negatively impact enantioselectivity.
-
-
Q8: When should I consider using additives?
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Diels-Alder Reaction
| Entry | Solvent | Dielectric Constant (ε) | ee (%) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dichloromethane | 8.9 | 92 |
| 3 | Tetrahydrofuran | 7.5 | 78 |
| 4 | Acetonitrile | 37.5 | 65 |
| 5 | Methanol | 32.7 | 40 |
Data is illustrative and compiled from general trends observed in asymmetric Diels-Alder reactions. Actual results will vary depending on the specific substrates and catalyst used.[10][11][12]
Table 2: Influence of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 0.5 | 95 | 75 |
| 2 | 1.0 | 98 | 92 |
| 3 | 2.0 | 99 | 93 |
| 4 | 5.0 | 99 | 90 |
| 5 | 10.0 | 99 | 82 |
This table illustrates a common trend where an optimal catalyst loading exists. Below this, a background reaction may lower the ee, while above it, catalyst aggregation can lead to a decrease in selectivity.[3][7][13]
Table 3: Temperature Effects on Enantioselectivity in Asymmetric Hydrogenation
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 40 | >99 | 85 |
| 2 | 25 | >99 | 92 |
| 3 | 0 | >99 | 97 |
| 4 | -20 | 95 | >99 |
| 5 | -40 | 80 | >99 |
This data exemplifies the common observation that lower temperatures often lead to higher enantioselectivity, though sometimes at the cost of reaction rate.[6]
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents
Objective: To remove water from solvents, as it can be detrimental to many asymmetric reactions.
Materials:
-
Solvent to be dried
-
Appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile; magnesium/iodine for methanol)[14]
-
Distillation apparatus
-
Inert gas source (Argon or Nitrogen)
Procedure for Tetrahydrofuran (THF):
-
Pre-dry the THF over calcium hydride or 4A molecular sieves.
-
In a flame-dried round-bottom flask under an inert atmosphere, add sodium wire and a small amount of benzophenone.
-
Add the pre-dried THF to the flask.
-
Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates that the solvent is dry and free of oxygen.
-
Distill the dry THF directly into the reaction flask or a storage vessel under an inert atmosphere.
Note: Always handle sodium and other reactive drying agents with extreme caution.
Protocol 2: Setting up a Reaction under an Inert Atmosphere
Objective: To prevent air and moisture from interfering with sensitive catalysts and reagents.
Materials:
-
Flame-dried or oven-dried glassware
-
Schlenk line or glovebox
-
Inert gas (Argon or Nitrogen)
-
Rubber septa
-
Syringes and needles
Procedure using a Schlenk Line:
-
Assemble the flame-dried glassware (e.g., round-bottom flask with a stir bar) and attach it to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure all air is removed.
-
Maintain a positive pressure of inert gas in the flask.
-
Add solid reagents under a positive flow of inert gas.
-
Add dry, degassed solvents and liquid reagents via a syringe through a rubber septum.
-
Throughout the reaction, maintain a positive pressure of inert gas, often by using a balloon filled with the inert gas attached to a needle inserted through the septum.[15][16][17][18][19]
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To accurately quantify the ratio of enantiomers in a reaction product.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column
-
HPLC-grade solvents
-
Sample of the reaction product
-
Racemic standard of the product
Procedure:
-
Method Development:
-
Dissolve the racemic standard in a suitable solvent.
-
Select a chiral column based on the structure of your analyte.
-
Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) that provides baseline separation of the two enantiomers (Resolution > 1.5).[1][20]
-
Optimize the flow rate and column temperature to improve separation and reduce run time.
-
-
Sample Analysis:
-
Prepare a dilute solution of your reaction product in the mobile phase.
-
Inject the sample onto the HPLC system using the developed method.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Production of Enantiopure 1-(2-Fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of enantiopure 1-(2-Fluorophenyl)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for producing enantiopure this compound on a larger scale?
A1: The two most prevalent and scalable methods for producing enantiopure this compound are the asymmetric reduction of 2'-fluoroacetophenone and the enzymatic kinetic resolution of racemic this compound. Asymmetric reduction can be achieved using chiral chemical catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, or through biocatalysis with ketoreductases.[1] Enzymatic kinetic resolution typically employs lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.
Q2: How do I choose between asymmetric reduction and enzymatic kinetic resolution for my application?
A2: The choice depends on several factors. Asymmetric reduction can theoretically provide a 100% yield of the desired enantiomer from the prochiral ketone. However, it may require more stringent reaction conditions, such as anhydrous solvents and low temperatures, and the catalyst can be expensive.[2][3] Enzymatic kinetic resolution is often performed under milder conditions and can offer very high enantioselectivity.[4] A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50% unless a dynamic kinetic resolution process is implemented.[5]
Q3: What analytical methods are recommended for determining the enantiomeric excess (ee) of my this compound product?
A3: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Chiral Gas Chromatography (GC) can also be used. For high-throughput screening, chiroptical methods like circular dichroism spectroscopy can be employed.[7]
Troubleshooting Guides
Asymmetric Reduction of 2'-Fluoroacetophenone (e.g., using CBS catalyst)
Q1: My asymmetric reduction of 2'-fluoroacetophenone is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess in a CBS reduction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The CBS catalyst and borane reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The presence of water can have a significant effect on enantiomeric excesses.[2][3]
-
Purity of Reagents: The purity of the 2'-fluoroacetophenone and the borane source is crucial. Impurities in the starting material can interfere with the catalyst. Commercially available solutions of borane-THF complexes may contain trace amounts of borohydride species that can lead to non-selective reduction.[1]
-
Reaction Temperature: Asymmetric reductions are often highly temperature-dependent. Lowering the reaction temperature (e.g., to -78 °C) generally increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[8]
-
Catalyst Loading: While catalytic, an insufficient amount of the CBS catalyst may lead to a higher background (non-selective) reduction by the borane reagent. It is important to optimize the catalyst loading for your specific substrate and scale.
-
Rate of Addition: Slow addition of the borane reagent to the mixture of the ketone and catalyst is often critical to maintain high enantioselectivity.
Q2: The yield of my asymmetric reduction is low, even though the starting material is fully consumed. What could be the issue?
A2: Low isolated yield with complete consumption of starting material often points to the formation of side products or issues during work-up and purification.
-
Side Reactions: Borane can reduce other functional groups if present in the molecule. While 2'-fluoroacetophenone is relatively simple, impurities in the starting material could lead to side reactions.
-
Work-up Procedure: During the quench and work-up, ensure the pH is carefully controlled to avoid degradation of the product. The choice of quenching agent and extraction solvent should be optimized.
-
Purification: The product alcohol may be volatile or partially soluble in the aqueous phase, leading to losses during extraction and solvent removal. Ensure your purification method (e.g., column chromatography, distillation) is suitable for this compound.
Enzymatic Kinetic Resolution of Racemic this compound
Q1: The conversion in my lipase-catalyzed kinetic resolution of racemic this compound is very low or has stalled.
A1: Low or stalled conversion in an enzymatic kinetic resolution can be due to several factors related to the enzyme's activity and stability.
-
Enzyme Inhibition: The substrate, product (ester), or co-product (e.g., acetic acid from vinyl acetate) can inhibit the lipase.[9] Using an irreversible acyl donor like vinyl acetate can help drive the reaction forward. If product inhibition is suspected, consider in-situ product removal or running the reaction at a lower substrate concentration.
-
Enzyme Deactivation: The chosen solvent, temperature, or pH (if in an aqueous-organic biphasic system) may be deactivating the enzyme. Ensure the reaction conditions are within the optimal range for the specific lipase being used (e.g., Novozym 435).[10] The enzyme itself might have low activity; it's always good practice to test the activity of a new batch of enzyme.
-
Mass Transfer Limitations: In a heterogeneous system with an immobilized enzyme, poor mixing can limit the reaction rate. Ensure adequate agitation to facilitate the interaction between the substrate and the enzyme.
-
Water Content: While lipases are hydrolytic enzymes, their activity in organic solvents is highly dependent on the amount of water present. Anhydrous conditions can lead to low activity, while too much water can promote the reverse hydrolysis reaction. The optimal water activity should be determined for your system.
Q2: The enantioselectivity (E-value) of my enzymatic resolution is poor.
A2: Poor enantioselectivity means the lipase is not effectively discriminating between the two enantiomers.
-
Choice of Lipase: Enantioselectivity is highly dependent on the specific lipase used. It is crucial to screen a variety of lipases to find the one that is most selective for your substrate. Lipases like Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL) are good starting points for secondary alcohols.[11]
-
Acyl Donor: The structure of the acyl donor can significantly influence the enantioselectivity. It is advisable to screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, vinyl butanoate).
-
Solvent: The reaction medium can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity. Screening a range of organic solvents with varying polarities is recommended.
-
Temperature: Temperature can also affect the E-value. While higher temperatures increase the reaction rate, they may decrease enantioselectivity. It is important to find an optimal balance.
Data Presentation
Table 1: Asymmetric Reduction of 2'-Fluoroacetophenone and Analogs
| Catalyst System | Substrate | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-Me-CBS-oxazaborolidine | Cyclopentenone | Catecholborane | -78 | N/A | >99 | [2] |
| (S)-Me-CBS-oxazaborolidine | α-tetralone | BH₃·THF | -40 | N/A | >99 | [2] |
| TeSADH mutants | 2-chloro-4'-fluoroacetophenone | Isopropanol | 50 | High | >99 (S) | [12] |
| Recombinant E. coli | 4-fluoroacetophenone | Glucose | N/A | 87 | >99 (R) | [13] |
Table 2: Enzymatic Kinetic Resolution of Secondary Alcohols
| Lipase | Substrate | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| Novozym 435 | 1-(2-furyl)ethanol | Vinyl acetate | n-Heptane | 47 | 89 | >99 | [9] |
| Amano Lipase PS-C II | 1-(3,4-dimethoxyphenyl)ethanol | Isopropenyl acetate | t-Butyl methyl ether | 42 | >99 | N/A | [14] |
| Novozym 435 | 1-phenylethanol | Vinyl decanoate | Heptane | >90 | N/A | >99 | [15] |
| Pseudomonas fluorescens | 2-phenylchroman-4-ol | Vinyl acetate | Vinyl acetate | 50 | 99 | >99 | [16] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2'-Fluoroacetophenone via CBS Reduction (Representative)
This protocol is a representative procedure based on the Corey-Bakshi-Shibata reduction of acetophenone derivatives.[2][3]
-
Preparation: Under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1-0.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Cooling: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of 2'-fluoroacetophenone (1.0 equivalent) in anhydrous toluene to the cooled catalyst solution. Stir the mixture for 5-10 minutes.
-
Borane Addition: Add a solution of catecholborane or borane-dimethyl sulfide complex (1.0 M in THF, 1.5-2.0 equivalents) dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or quenching a small aliquot and analyzing by GC.
-
Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and stir for 30 minutes. Extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantiopure this compound.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound (Representative)
This protocol is a representative procedure based on lipase-catalyzed kinetic resolution of secondary aromatic alcohols.[11][17]
-
Setup: To a dry flask, add racemic this compound (1.0 equivalent), an immobilized lipase such as Novozym 435 (e.g., 20-50 mg per mmol of substrate), and an anhydrous organic solvent (e.g., n-hexane or t-butyl methyl ether).
-
Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (1.5-3.0 equivalents), to the mixture.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Filter the enzyme and analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination: When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the enantioenriched unreacted alcohol and the enantioenriched ester product. Separate these two compounds by flash column chromatography.
-
Hydrolysis (Optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed (e.g., using a base like sodium carbonate in methanol/water) to yield the corresponding alcohol.
-
Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained from hydrolysis of the ester.
Mandatory Visualization
Caption: Workflow for Asymmetric Reduction of 2'-Fluoroacetophenone.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. benchchem.com [benchchem.com]
- 12. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC Separation of 1-(2-Fluorophenyl)ethanol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 1-(2-Fluorophenyl)ethanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the chiral HPLC separation of this compound enantiomers?
A1: For initial method development, a polysaccharide-based chiral stationary phase (CSP) is highly recommended. Columns with cellulose or amylose derivatives, such as Chiralcel® OD-H, Chiralpak® AD-H, or similar, often provide good chiral recognition for aromatic alcohols like this compound. A normal-phase elution mode is a robust starting point.
A typical set of starting conditions is:
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient, controlled at 25°C.
-
Detection: UV at 210 nm or 254 nm.
Q2: My enantiomer peaks are co-eluting or have poor resolution (Rs < 1.5). How can I improve the separation?
A2: Poor resolution is a common challenge in chiral separations. Here are several strategies to enhance the resolution between the enantiomers of this compound:
-
Optimize Mobile Phase Composition: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[1] Decreasing the percentage of the alcohol will generally increase retention times and may improve resolution.
-
Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly impact the selectivity of the separation.
-
Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can provide more time for the enantiomers to interact with the CSP, thus enhancing resolution.[1]
-
Adjust the Temperature: Temperature can have a significant effect on chiral recognition.[1] It is advisable to explore both increasing and decreasing the temperature, as this can sometimes lead to improved resolution.[1]
-
Consider Additives: For neutral molecules like this compound, additives are often unnecessary. However, if peak shape is poor, a very small amount of an acidic additive (e.g., trifluoroacetic acid) or a basic additive (e.g., diethylamine) could be tested, though they may also worsen the separation.
Q3: I am observing peak tailing in my chromatograms. What are the likely causes and solutions?
A3: Peak tailing can be caused by several factors in chiral HPLC:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on silica-based CSPs, can lead to tailing.
-
Column Contamination: The accumulation of contaminants on the column can create active sites that cause peak tailing.
-
Inappropriate Mobile Phase pH: While less critical for neutral molecules, ensuring the mobile phase is appropriate for the analyte's properties is important.
-
Column Degradation: Over time, the performance of a chiral column can degrade, leading to poor peak shapes.
To address peak tailing, consider the following:
-
Column Flushing: Flush the column with a strong, compatible solvent as recommended by the manufacturer.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered before injection.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the problem persists after troubleshooting, the column may need to be replaced.
Q4: What should I do if I observe ghost peaks in my chromatogram?
A4: Ghost peaks are extraneous peaks that do not originate from the injected sample. Common causes include:
-
Mobile Phase Contamination: Impurities in the solvents or additives can appear as ghost peaks.
-
System Contamination: Carryover from previous injections or contamination of HPLC system components (injector, tubing, detector) can be a source.
-
Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.
To eliminate ghost peaks, try the following:
-
Use high-purity HPLC-grade solvents and fresh additives.
-
Thoroughly flush the HPLC system between different analyses.
-
Ensure the mobile phase is properly degassed before and during the run.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Separation / Co-elution | Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., cellulose vs. amylose-based). Polysaccharide-based columns are a good starting point. |
| Sub-optimal mobile phase | Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Try a different alcohol (e.g., ethanol instead of isopropanol). | |
| Poor Resolution (Rs < 1.5) | Mobile phase composition is not optimal | Fine-tune the mobile phase composition by making small adjustments to the alcohol modifier percentage. |
| Flow rate is too high | Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min). | |
| Temperature is not optimal | Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). | |
| Peak Tailing | Secondary interactions with the stationary phase | Ensure the sample is fully dissolved in the mobile phase. Consider adding a small amount of a competing agent if necessary, though this is less common for neutral analytes. |
| Column contamination or degradation | Flush the column with a strong solvent. If the issue persists, consider replacing the column. | |
| Long Retention Times | Mobile phase is too weak | Increase the percentage of the alcohol modifier in the mobile phase. |
| Flow rate is too low | Increase the flow rate, but be mindful of the potential impact on resolution. | |
| Irreproducible Retention Times | Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 30 minutes) before starting the analysis. |
| Fluctuations in temperature | Use a column oven to maintain a constant and stable temperature. | |
| Mobile phase composition changing | Prepare fresh mobile phase daily and keep the solvent reservoir sealed to prevent evaporation. |
Experimental Protocols
This protocol provides a validated starting point for the chiral separation of this compound, based on a method developed for the structurally similar 1-(4-Chlorophenyl)ethanol.[1] Optimization may be required depending on the specific instrumentation and column used.
Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.[1]
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 90% n-hexane and 10% isopropanol (v/v).[1]
-
Use high-purity HPLC-grade solvents.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
-
-
System Preparation:
-
Purge the HPLC system with the mobile phase to remove any residual solvents.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Quantitative Data Summary
The following table provides an example of expected chromatographic results for a similar compound, 1-phenylethanol, on a related chiral stationary phase. These values can serve as a benchmark for the separation of this compound. Actual retention times and resolution will vary depending on the specific system and conditions.
| Parameter | Condition 1 (for 1-(4-Chlorophenyl)ethanol)[1] | Condition 2 (for 1-phenylethanol)[1] |
| Column | Chiralcel® OD-H | Chiralcel® OB-H |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | n-Hexane / Isopropanol (98:2 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | Ambient | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | Not Specified | 27.9 min |
| Retention Time (Enantiomer 2) | Not Specified | Not Specified |
Visualizations
Caption: A troubleshooting workflow for poor enantiomeric separation.
References
Technical Support Center: Catalyst Removal from 1-(2-Fluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual catalyst from 1-(2-Fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is likely present in my sample of this compound?
A1: The synthesis of this compound often involves the reduction of 2'-fluoroacetophenone. This process can be achieved through catalytic hydrogenation, frequently employing a heterogeneous catalyst like palladium on carbon (Pd/C). Homogeneous palladium catalysts may also be used in other synthetic routes. Identifying the catalyst used in the synthesis is the first critical step in selecting an appropriate purification method.
Q2: My initial filtration attempt did not remove the catalyst. What went wrong?
A2: Simple filtration is primarily effective for removing heterogeneous catalysts such as Pd/C. If a homogeneous catalyst was used, it will likely remain dissolved in the reaction mixture and pass through a standard filter. Additionally, fine catalyst particles or colloidal palladium can also pass through standard filtration media. In such cases, more advanced purification techniques are necessary.
Q3: Is it possible to have both heterogeneous and homogeneous catalyst residues?
A3: Yes, it is possible. Some heterogeneous catalysts can leach small amounts of the metal into the reaction mixture, resulting in both solid and dissolved catalyst residues. This necessitates a multi-step purification approach to ensure complete removal.
Q4: How can I minimize product loss when using activated carbon for purification?
A4: Activated carbon is highly effective but can adsorb the desired product, leading to lower yields. To mitigate this, it is advisable to perform a small-scale experiment to determine the optimal amount of activated carbon needed. Using the minimum amount required for effective catalyst removal will help maximize product recovery.
Q5: What are the acceptable limits for residual palladium in a pharmaceutical intermediate?
A5: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit of around 10 ppm in the final API. It is crucial to reduce the palladium content to well below this limit in intermediates like this compound.[1]
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual catalyst from this compound and provides practical solutions.
Issue 1: Incomplete Removal of Catalyst After Filtration
-
Possible Cause: The catalyst is homogeneous (dissolved) or present as very fine (colloidal) particles.
-
Solution:
-
Use a Filter Aid: Employ a pad of Celite® or another filter aid to trap finer particles.
-
Adsorption: Treat the solution with an adsorbent like activated carbon or a specialized palladium scavenger to remove dissolved catalyst.
-
Chromatography: Pass the crude product through a short plug of silica gel or perform column chromatography for more thorough purification.
-
Issue 2: Low Product Recovery After Activated Carbon Treatment
-
Possible Cause: The activated carbon is adsorbing a significant amount of the this compound product.
-
Solution:
-
Optimize Carbon Amount: Conduct small-scale trials to find the minimum effective amount of activated carbon.
-
Solvent Selection: Ensure this compound is highly soluble in the chosen solvent to minimize its adsorption onto the carbon.
-
Alternative Adsorbents: Consider using specialized palladium scavengers that may have a lower affinity for your product.
-
Issue 3: Co-elution of Product and Catalyst During Column Chromatography
-
Possible Cause: The polarity of the product and the catalyst species are too similar in the chosen solvent system.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent mixtures to improve separation. A gradual increase in polarity (gradient elution) can be effective.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
Pre-Chromatography Scavenging: Treat the crude product with a palladium scavenger before performing column chromatography to remove the bulk of the catalyst.
-
Data Presentation: Comparison of Catalyst Removal Methods
The following table summarizes the typical efficiencies of various methods for removing residual palladium. The actual performance will depend on the specific experimental conditions.
| Method | Catalyst Form | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration with Celite® | Heterogeneous | >1000 | 100 - 500 | Simple, fast, inexpensive | Ineffective for soluble or colloidal Pd |
| Activated Carbon | Soluble & Colloidal | 500 - 2000 | <10 - 50 | Highly effective, broad applicability | Potential for product loss |
| Silica Gel Chromatography | Soluble & Colloidal | 100 - 500 | <10 | Good for simultaneous purification | Can be time-consuming and solvent-intensive |
| Palladium Scavengers | Soluble | 100 - 500 | <10 | High selectivity, mild conditions | Higher cost compared to other methods |
| Recrystallization | Soluble | <200 | <10 | Can provide very high purity | Product must be a solid, potential for yield loss |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite® Filtration
-
Preparation: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently compact the Celite® to form a flat bed.
-
Pre-wetting: Pre-wet the Celite® pad with the solvent used in the reaction mixture.
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Slowly pour the diluted mixture onto the Celite® pad under gentle vacuum.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the product.
Protocol 2: Removal of Soluble Palladium Catalyst using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Addition of Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
Protocol 3: Removal of Soluble Palladium Catalyst using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the recommended amount of a suitable palladium scavenger (e.g., a thiol-functionalized silica gel).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature for the time recommended by the manufacturer (typically 2-24 hours).
-
Filtration: Filter off the solid-supported scavenger.
-
Washing: Wash the scavenger with fresh solvent.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Decision workflow for selecting a catalyst removal strategy.
Caption: Troubleshooting logic for common catalyst removal issues.
References
Stability issues of 1-(2-Fluorophenyl)ethanol under storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 1-(2-Fluorophenyl)ethanol. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during its handling and use in experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with this compound.
Q1: I've noticed a yellow discoloration in my stored this compound, which was initially colorless. What could be the cause?
A1: A yellow discoloration is a common indicator of degradation. The most likely cause is slow oxidation of the alcohol to form conjugated impurities. The benzylic alcohol group in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The resulting products, such as 2'-fluoroacetophenone, can be colored or lead to the formation of colored polymeric byproducts over time.
To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using amber vials, and store it at recommended cool temperatures.
Q2: I observe a precipitate in my bottle of this compound after prolonged storage. What should I do?
A2: Precipitate formation can be due to several factors:
-
Degradation Products: Some degradation products may be less soluble in the parent alcohol and precipitate out.
-
Polymerization: Trace acidic impurities can sometimes catalyze the formation of polymeric ethers from the alcohol, which may be insoluble.
-
Contamination: Accidental introduction of moisture or other contaminants can lead to reactions and precipitate formation.
It is not recommended to use the material if a precipitate is observed, as the purity is compromised. The identity of the precipitate is unknown without further analysis. If the material is critical, you may consider re-purification (e.g., distillation or chromatography), but this should be preceded by an analytical assessment of the purity of the supernatant.
Q3: My experimental results are inconsistent when using an older batch of this compound. Could this be a stability issue?
A3: Yes, inconsistent results are a strong indication of reagent degradation. The presence of impurities can interfere with your reaction, leading to lower yields, unexpected side products, or altered reaction kinetics. It is recommended to assess the purity of the older batch using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), before use. Comparing the analytical profile to that of a new, unopened batch can help confirm if degradation has occurred.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended.[1][2][3][4][5]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3][5] Refrigeration (2-8 °C) is ideal. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light.[3][5] Store in an amber glass bottle or in a dark cabinet. | Minimizes light-induced degradation (photodegradation). |
| Container | Keep container tightly sealed in a well-ventilated place.[2][5] | Prevents evaporation and exposure to atmospheric contaminants. |
| Incompatible Materials | Store away from strong oxidizing agents.[2] | Prevents vigorous and potentially hazardous reactions. |
Q5: What is the likely degradation pathway for this compound?
A5: The most probable degradation pathway for this compound under typical storage conditions is oxidation of the secondary alcohol to a ketone. This is a common reaction for benzylic alcohols.[6][7][8]
Caption: Proposed oxidation degradation pathway.
Q6: How can I check the purity of my this compound sample?
A6: A stability-indicating analytical method is required to assess the purity and detect any degradation products. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
A suitable method would be able to separate the parent compound from its potential degradation products, primarily the more polar starting material and the less polar ketone.
Q7: Can you provide a general experimental protocol for a forced degradation study on this compound?
A7: A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12][13] The following is a general protocol.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the stock solution in a sealed vial at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified stress period, cool the samples to room temperature, neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Q8: What would be a suitable starting point for a stability-indicating HPLC method?
A8: A good starting point for developing a stability-indicating RP-HPLC method is as follows. Method optimization will likely be required.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. For example, 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or using a Photo Diode Array (PDA) detector to monitor multiple wavelengths. |
| Injection Volume | 10 µL |
This method should provide good separation of the relatively polar this compound from the less polar ketone degradation product and other potential impurities.
References
- 1. chemscene.com [chemscene.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. How to Properly Store Your Liquor – Boones Wine & Spirits [booneswineandspirits.com]
- 4. (R)-1-(2-FLUOROPHENYL)ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]
- 6. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Fluorophenyl)ethanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-(2-Fluorophenyl)ethanol, a chiral alcohol potentially used as a pharmaceutical intermediate, is crucial for ensuring product quality, safety, and efficacy. The presence of a stereocenter necessitates the use of analytical methods capable of separating and quantifying the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. This guide provides an objective comparison of the principal analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comparative overview of these techniques is presented below, with a focus on their application to the chiral analysis of this compound.
Comparison of Analytical Methods
The selection of an analytical method is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., routine quality control, enantiomeric purity determination, or impurity profiling).
| Analytical Technique | Principle | Typical Stationary Phase/System | Detector | Advantages | Limitations |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support.[1][2] | UV-Vis (Diode Array Detector) | High versatility, applicable to a wide range of compounds, robust, and widely available.[3] | Can be time-consuming, may require method development to achieve optimal separation. |
| Chiral GC | Separation of volatile enantiomers based on their differential interactions with a chiral stationary phase. | Cyclodextrin derivatives coated on a fused-silica capillary column.[4] | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | High resolution and sensitivity, suitable for volatile and thermally stable compounds.[5] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5] |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal. | Not applicable (solution-state analysis). | NMR Spectrometer | Non-destructive, provides structural information, can be a primary ratio method of measurement.[6] | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution. | Not applicable (solution-state analysis). | Spectrophotometer | Simple, rapid, and cost-effective for quantitative analysis of known compounds. | Limited selectivity; susceptible to interference from other absorbing species in the sample matrix.[7] |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analytical techniques discussed. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.[8]
| Parameter | Chiral HPLC | Chiral GC | Quantitative NMR (qNMR) | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.1 µg/mL | 10 - 100 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.03 - 0.3 µg/mL | 30 - 300 µg/mL | 0.3 - 3 µg/mL |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 0.1 - 10 mg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 95 - 105% |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 5% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.[9][10]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
Validation Parameters:
-
Specificity: The method should demonstrate baseline resolution of the two enantiomers (Resolution > 2.0).
-
Linearity: A minimum of five concentrations covering the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound in a volatile sample matrix.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
-
Column: Rt-βDEXsa (trifluoroacetyl derivatized β-cyclodextrin) in a polysiloxane phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp at 5 °C/min to 150 °C (hold for 5 min).
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dilute the sample containing this compound in the same solvent to a final concentration within the calibration range.
Validation Parameters:
-
Specificity: The method should demonstrate baseline resolution of the two enantiomers.
-
Linearity: A minimum of five concentrations covering the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels.
-
Precision: Assessed through repeatability and intermediate precision. The %RSD should be ≤ 3%.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Immobilized Type Chiral HPLC columns - Amerigo Scientific [amerigoscientific.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scrum-net.co.jp [scrum-net.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Resolution Methods for 1-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1-(2-Fluorophenyl)ethanol are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. The effective separation of these enantiomers is crucial for ensuring the desired pharmacological activity and minimizing potential side effects. This guide provides a comparative overview of three common chiral resolution methods: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key parameters such as enantiomeric excess (e.e.), yield, and operational complexity, supported by representative experimental data.
Data Presentation: Comparison of Chiral Resolution Methods
The following table summarizes the typical performance of each chiral resolution method for this compound and structurally similar secondary alcohols.
| Method | Key Parameters | Typical Performance for this compound & Analogues | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Enzyme: Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) Acyl Donor: Vinyl acetate Solvent: Heptane or Toluene | Yield: ~45-50% (for each enantiomer) Enantiomeric Excess (e.e.): >95% for the unreacted (S)-alcohol and the acetylated (R)-ester | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Theoretical maximum yield is 50% for a single enantiomer, requires separation of the product from the unreacted starting material. |
| Diastereomeric Salt Formation | Resolving Agent: Chiral acids like (+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-Mandelic acid Solvent: Ethanol, Methanol, or mixtures with water | Yield: Variable (typically 30-45% per enantiomer after crystallization and liberation) Enantiomeric Excess (e.e.): >98% after recrystallization | Scalable, well-established technique, can provide high enantiopurity. | Requires a suitable resolving agent, often involves trial-and-error to find optimal crystallization conditions, can be labor-intensive. |
| Chiral HPLC | Stationary Phase: Polysaccharide-based (e.g., cellulose or amylose derivatives) Mobile Phase: Hexane/Isopropanol mixtures | Yield: High (approaching 100% recovery) Enantiomeric Excess (e.e.): >99% | High resolution and purity, applicable to a wide range of compounds, can be used for both analytical and preparative scale. | Can be expensive for large-scale separations, requires specialized equipment. |
Experimental Protocols
Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
This protocol describes a typical procedure for the kinetic resolution of racemic this compound using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous heptane (or other suitable organic solvent)
-
Magnetic stirrer and heating plate
-
Reaction vessel with a septum
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of racemic this compound (1.0 eq) in anhydrous heptane, add Novozym 435 (typically 10-20% by weight of the substrate).
-
Add vinyl acetate (1.5-2.0 eq) to the mixture.
-
Seal the reaction vessel and stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate, containing the unreacted (S)-1-(2-Fluorophenyl)ethanol and (R)-1-(2-Fluorophenyl)ethyl acetate, is then concentrated under reduced pressure.
-
The remaining alcohol and the ester can be separated by column chromatography on silica gel.
-
The enantiomerically enriched (R)-1-(2-Fluorophenyl)ethanol can be obtained by the hydrolysis of the corresponding acetate.
Diastereomeric Salt Formation and Crystallization
This protocol outlines a general procedure for the resolution of racemic this compound by forming diastereomeric salts with a chiral acid.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid)
-
Methanol or Ethanol
-
Standard laboratory glassware for crystallization, filtration, and extraction
Procedure:
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent, also with gentle heating.
-
Slowly add the solution of the resolving agent to the solution of the racemic alcohol with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
To recover the enantiomerically enriched alcohol, dissolve the diastereomeric salt in water and adjust the pH to be basic (e.g., with NaOH solution).
-
Extract the liberated free alcohol with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Chiral HPLC Separation
This protocol provides a general guideline for the analytical and preparative separation of this compound enantiomers using chiral HPLC.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade hexane and isopropanol
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v).
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers with reasonable retention times.
-
-
Preparative Scale Separation:
-
Once an effective analytical method is developed, it can be scaled up for preparative separation.
-
Increase the column size and inject larger volumes of a more concentrated solution of the racemate.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.
-
Mandatory Visualization
Caption: Workflows for chiral resolution methods.
A Comparative Guide to the Chiral Recognition of 1-(2-Fluorophenyl)ethanol and 1-(4-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise differentiation of enantiomers is a critical aspect of modern pharmaceutical development and chemical synthesis. The introduction of a fluorine atom into a chiral molecule can significantly alter its physical, chemical, and biological properties, including its interaction with chiral selectors. This guide provides a comparative analysis of the chiral recognition of two positional isomers: 1-(2-Fluorophenyl)ethanol and 1-(4-Fluorophenyl)ethanol. Due to a lack of direct comparative studies in existing literature, this guide synthesizes available data, particularly for the 4-fluoro isomer, and provides a theoretical and practical framework for understanding the anticipated differences in their chiral recognition based on established principles of stereochemistry and chromatography.
Molecular Structures and Expected Differences in Chiral Recognition
The key distinction between this compound and 1-(4-Fluorophenyl)ethanol lies in the position of the fluorine atom on the phenyl ring. This positional variance is expected to influence chiral recognition through a combination of steric and electronic effects.
-
This compound (ortho-isomer): The proximity of the fluorine atom to the chiral center introduces significant steric hindrance. This can directly impact how the molecule interacts with the chiral stationary phase (CSP), potentially leading to a more rigid conformation upon binding. Electronically, the ortho-fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl group, which may affect the molecule's presentation to the chiral selector.
-
1-(4-Fluorophenyl)ethanol (para-isomer): In this isomer, the fluorine atom is distant from the chiral center, minimizing direct steric interference. Its primary influence is electronic, withdrawing electron density from the aromatic ring and potentially altering the hydrogen bonding capability of the hydroxyl group and π-π interactions with the CSP.
These differences are hypothesized to result in distinct enantioselective interactions with chiral selectors, leading to variations in retention times and separation factors during chiral chromatography.
Data Presentation: A Comparative Overview
While direct comparative experimental data is not available, the following table summarizes known data for 1-(4-Fluorophenyl)ethanol and provides predicted parameters for this compound based on typical chiral separation behavior of analogous compounds. These predictions are intended to serve as a baseline for method development.
| Parameter | 1-(4-Fluorophenyl)ethanol | This compound (Predicted) | Reference / Rationale |
| Binding Energy Difference (with S-2-butanol) | > 0.60 kcal mol⁻¹ (Homochiral complex more stable) | Potentially higher due to increased steric interactions and potential for intramolecular hydrogen bonding influencing intermolecular interactions. | [1][2][3] |
| Typical Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | [4] |
| Typical Mobile Phase (Normal Phase HPLC) | n-Hexane / Isopropanol (e.g., 90:10 v/v) | n-Hexane / Isopropanol (e.g., 90:10 v/v) | [4] |
| Predicted Elution Order on Polysaccharide CSPs | Dependent on the specific CSP and mobile phase. | Likely to differ from the para-isomer due to altered steric and electronic interactions. The ortho-isomer may exhibit stronger interactions leading to longer retention times for one or both enantiomers. | Inferred from principles of chiral recognition. |
| Expected Separation Factor (α) | Moderate to good. | Potentially higher or lower depending on the CSP's ability to exploit the unique steric and electronic features of the ortho-isomer. | Inferred from principles of chiral recognition. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the chiral recognition and separation of this compound and 1-(4-Fluorophenyl)ethanol.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the enantioseparation of fluorinated phenylethanols using a polysaccharide-based chiral stationary phase.
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, a UV-Vis detector, and a column thermostat.
b. Materials:
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample: Racemic this compound or 1-(4-Fluorophenyl)ethanol dissolved in the mobile phase at a concentration of 1 mg/mL.
c. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
d. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the separation factor (α) and resolution (Rs).
Gas Phase Chiral Recognition via Spectroscopy
This protocol is based on the study of 1-(4-Fluorophenyl)ethanol and 2-butanol and can be adapted to compare the two isomers.[1][2][3]
a. Instrumentation:
-
Supersonic jet expansion apparatus coupled with a time-of-flight mass spectrometer.
-
Laser system for Resonant Two-Photon Ionization (R2PI) and Infrared (IR) depletion spectroscopy.
b. Materials:
-
(S)-1-(4-Fluorophenyl)ethanol and (S)-1-(2-Fluorophenyl)ethanol.
-
(R)- and (S)-2-butanol.
-
Carrier gas (e.g., Argon).
c. Procedure:
-
Generate diastereomeric complexes of the fluorophenylethanol enantiomers with the enantiomers of a chiral partner (e.g., 2-butanol) in a supersonic expansion.
-
Use R2PI spectroscopy to obtain the electronic spectra of the complexes. Differences in the spectral signatures indicate chiral recognition.
-
Employ IR depletion spectroscopy to measure the vibrational frequencies (e.g., OH stretch) of the ground state complexes. Frequency shifts between diastereomeric complexes provide evidence of differing interaction strengths.
-
Perform D-DFT calculations to model the structures and binding energies of the homochiral and heterochiral complexes to support the experimental findings.[1]
Mandatory Visualizations
Caption: Logical workflow of chiral recognition and separation.
Caption: Experimental workflow for chiral HPLC analysis.
Conclusion
The chiral recognition of this compound and 1-(4-Fluorophenyl)ethanol is a nuanced process governed by the interplay of steric and electronic factors dictated by the position of the fluorine atom. While experimental data for the 4-fluoro isomer suggests effective chiral recognition with chiral partners, a direct comparison with the 2-fluoro isomer is warranted to fully elucidate the impact of the ortho-substitution. The provided protocols and theoretical framework offer a robust starting point for researchers to investigate these differences experimentally. Such studies are crucial for the rational design of enantioselective separations and for a deeper understanding of the fundamental principles of chiral recognition.
References
Determining Enantiomeric Purity of 1-(2-Fluorophenyl)ethanol: A Comparative Guide to NMR and Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. 1-(2-Fluorophenyl)ethanol is a valuable chiral building block, and ensuring its enantiomeric purity is critical for its application in pharmaceuticals and other fine chemicals. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques for determining the enantiomeric excess of this compound, supported by representative experimental data and detailed protocols.
Introduction to Enantiomeric Excess Determination
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation and quantification challenging. Analytical techniques for determining enantiomeric excess rely on creating a chiral environment to induce distinguishable signals for each enantiomer. This can be achieved either by forming diastereomers with a chiral auxiliary or by using a chiral stationary phase in chromatography.
This guide will focus on two primary approaches:
-
¹H NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): This method involves the conversion of the enantiomeric mixture of this compound into a mixture of diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.
-
Chiral Chromatography (HPLC and GC): These techniques achieve separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). The area of the corresponding peaks in the chromatogram is proportional to the concentration of each enantiomer.
NMR Spectroscopy: The Diastereomeric Approach
The use of chiral derivatizing agents (CDAs) in NMR spectroscopy is a powerful method for determining enantiomeric excess.[1][2] The reaction of a chiral alcohol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), results in the formation of diastereomeric esters.[2] These diastereomers have different spatial arrangements, leading to distinct chemical shifts for their respective protons in the ¹H NMR spectrum. The integration of these separated signals allows for the calculation of the enantiomeric excess.
Experimental Protocol: Mosher's Esterification for NMR Analysis
Objective: To determine the enantiomeric excess of a sample of this compound by ¹H NMR spectroscopy after derivatization with (R)-Mosher's acid chloride.
Materials:
-
This compound (enantiomerically enriched sample)
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR tube
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine to the solution.
-
Add a small excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.
-
Cap the NMR tube and gently shake to mix the reactants.
-
Allow the reaction to proceed at room temperature for 15-30 minutes, or until the reaction is complete (can be monitored by TLC if necessary).
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric ester mixture.
Data Analysis:
The enantiomeric excess is calculated from the integration of well-resolved signals corresponding to the two diastereomers. The methoxy (-OCH₃) or the trifluoromethyl (-CF₃) signals from the Mosher's acid moiety are often well-separated.
Formula for Enantiomeric Excess (% ee):
% ee = |(Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer)| * 100
Representative NMR Data
The following table presents hypothetical ¹H NMR data for the diastereomeric esters formed from (R)-Mosher's acid and a non-racemic mixture of this compound. The signals for the methoxy group of the Mosher's acid moiety are used for quantification.
| Diastereomer | Chemical Shift (δ) of -OCH₃ (ppm) | Integration |
| (R,R)-ester | 3.54 | 9.5 |
| (R,S)-ester | 3.51 | 0.5 |
Calculation of Enantiomeric Excess:
% ee = |(9.5 - 0.5) / (9.5 + 0.5)| * 100 = 90%
This indicates that the original sample of this compound has an enantiomeric excess of 90%.
Workflow for ee determination by NMR with a chiral derivatizing agent.
Chiral Chromatography: A Direct Separation Approach
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the direct separation of enantiomers.[3][4] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: An enantiomeric mixture is passed through a column containing a chiral stationary phase. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in their separation.[5]
Experimental Protocol:
Objective: To determine the enantiomeric excess of this compound by chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Prepare a solution of the this compound sample of unknown ee in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Formula for Enantiomeric Excess (% ee):
% ee = |(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)| * 100
Representative HPLC Data
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-1-(2-Fluorophenyl)ethanol | 8.2 | 19000 |
| (S)-1-(2-Fluorophenyl)ethanol | 9.5 | 1000 |
Calculation of Enantiomeric Excess:
% ee = |(19000 - 1000) / (19000 + 1000)| * 100 = 90%
Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Principle: Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate volatile enantiomers.[4]
Experimental Protocol:
Objective: To determine the enantiomeric excess of this compound by chiral GC.
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal or a temperature gradient (e.g., start at 100 °C, ramp to 150 °C at 5 °C/min).
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
Representative GC Data
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-1-(2-Fluorophenyl)ethanol | 12.5 | 9500 |
| (S)-1-(2-Fluorophenyl)ethanol | 12.8 | 500 |
Calculation of Enantiomeric Excess:
% ee = |(9500 - 500) / (9500 + 500)| * 100 = 90%
Comparison of Methods
| Feature | NMR with Chiral Derivatizing Agent | Chiral HPLC | Chiral GC |
| Principle | Diastereomer formation | Direct separation on a CSP | Direct separation on a CSP |
| Sample Prep | Derivatization required | Simple dissolution | Simple dissolution |
| Analysis Time | Fast (5-15 min per sample after derivatization) | Moderate (15-30 min per sample) | Moderate (15-30 min per sample) |
| Sensitivity | Lower | High | High |
| Solvent Usage | Low | High | Low |
| Method Dev. | Relatively straightforward | Can be time-consuming | Can be time-consuming |
| Instrumentation | NMR Spectrometer | HPLC System | GC System |
| Racemate Req. | Not required for ee, but helpful for assignment | Required for method development | Required for method development |
| Sample Recovery | Non-destructive (sample can be recovered) | Destructive | Destructive |
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using both NMR spectroscopy with a chiral derivatizing agent and chiral chromatography (HPLC and GC).
-
NMR spectroscopy offers a rapid and low-solvent-consumption method, particularly advantageous for high-throughput screening and reaction monitoring. The non-destructive nature of NMR also allows for sample recovery.
-
Chiral HPLC and GC provide high sensitivity and resolution, making them the methods of choice for accurate quantification and for the analysis of trace impurities. While method development can be more intensive, these techniques are well-established for routine quality control.
The selection of the most appropriate technique depends on the specific analytical requirements, including the desired accuracy, sample throughput, available instrumentation, and the stage of the research or development process. For a comprehensive and robust determination of enantiomeric excess, the use of orthogonal methods, such as NMR and a chromatographic technique, can provide a high degree of confidence in the analytical results.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uma.es [uma.es]
- 4. gcms.cz [gcms.cz]
- 5. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Asymmetric Reduction of 2-Fluoroacetophenone
For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral alcohols is a critical step in the development of new pharmaceuticals and fine chemicals. The asymmetric reduction of prochiral ketones, such as 2-fluoroacetophenone, into their corresponding chiral alcohols is a key transformation. This guide provides a comparative overview of various catalytic systems employed for this purpose, including transition metal catalysts (Ruthenium, Rhodium, and Iridium-based), organocatalysts (CBS catalysts), and biocatalysts. The performance of these catalysts is evaluated based on conversion rates, enantiomeric excess (e.e.), and reaction conditions, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the performance of different catalyst systems in the asymmetric reduction of 2-fluoroacetophenone and structurally related aromatic ketones. It is important to note that while data for 2-fluoroacetophenone is included where available, some of the data presented is for the reduction of acetophenone, a closely related and often-used model substrate. These results can be considered indicative of the expected performance for 2-fluoroacetophenone, although direct optimization for the specific substrate is always recommended.
Ruthenium-Based Catalysts
Ruthenium complexes, particularly those developed by Noyori and his co-workers, are highly effective for the asymmetric hydrogenation of ketones. These catalysts typically operate via a metal-ligand bifunctional mechanism.
| Catalyst/Ligand | Substrate | Conversion (%) | e.e. (%) | Temp. (°C) | Time (h) | Catalyst Loading (mol%) |
| RuCl₂[(R)-BINAP][(R)-DAIPEN] | Acetophenone | >99 | 98 (R) | 30 | 12 | 0.005 |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | 100 | 97 (R) | 28 | 0.3 | 0.1 |
| Ru(PPh₃)₃Cl₂/(1R,2R)-L | Acetophenone | 100 | 76 (S) | RT | 20 | 1 |
Rhodium-Based Catalysts
Rhodium-based catalysts are also widely used for asymmetric hydrogenation. They often require milder conditions compared to their ruthenium counterparts.
| Catalyst/Ligand | Substrate | Conversion (%) | e.e. (%) | Temp. (°C) | Time (h) | Catalyst Loading (mol%) |
| [Rh(cod)₂]BF₄ / (S,S)-Et-DuPhos | Acetophenone | 100 | 96 (R) | 25 | 24 | 1 |
| Rh(I)-amino acid thioamide | Acetophenone | >95 | 95 (R) | RT | 1-4 | 2 |
| [RhCl(cod)]₂ / Chiral Diene | Methyl benzoylformate | 100 | 91 (R) | 0 | 20 | 0.5 |
Iridium-Based Catalysts
Iridium catalysts have shown excellent activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones, often using isopropanol as the hydrogen source.
| Catalyst/Ligand | Substrate | Conversion (%) | e.e. (%) | Temp. (°C) | Time (h) | Catalyst Loading (mol%) |
| [Ir(cod)Cl]₂ / Chiral Spiro PAP | Acetophenone | >99 | 98 (S) | 50 | 12 | 0.25 |
| Ir/HAP-(1S,2S)-DPEN | 2'-(trifluoromethyl)phenylethanol | 94.7 | 81.5 | 30 | 3 | - |
| Ir(III)-diamine | Acetophenone | >99 | 99 (R) | 80 | 1 | 0.5 |
Biocatalysts (Ketoreductases)
Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative for the reduction of ketones. These enzymes often exhibit excellent enantioselectivity under mild reaction conditions.
| Biocatalyst | Substrate | Conversion (%) | e.e. (%) | Temp. (°C) | Time (h) |
| Alternaria alternata EBK-6 | 2'-fluoroacetophenone | 75 | >99 (S) | 32 | - |
| TeSADH mutant (P84S/I86A) | 2-chloro-4'-fluoroacetophenone | >99 | >99 (S) | 50 | 12 |
| TeSADH mutant (ΔP84/A85G) | 2-chloro-4'-fluoroacetophenone | 98 | >99 (S) | 50 | 12 |
CBS Catalysts (Organocatalysts)
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones with borane.
| Catalyst | Substrate | Conversion (%) | e.e. (%) | Temp. (°C) | Time (h) | Catalyst Loading (mol%) |
| (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | 100 | 97 (R) | -78 | 1 | 10 |
| Electronically tuned CBS catalyst | Trifluoroacetophenone | - | 90 | - | - | - |
| In situ generated CBS from lactam alcohol | Acetophenone | 95 | 98 (R) | RT | 1 | 10 |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and substrate batches.
Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst
This protocol is adapted from the general procedure for the asymmetric hydrogenation of aromatic ketones using a Ru-BINAP-diamine complex.
Materials:
-
RuCl₂[(R)-BINAP][(R)-DAIPEN] catalyst
-
2-Fluoroacetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Anhydrous toluene (for catalyst preparation if not pre-formed)
-
Schlenk flask or high-pressure autoclave
Procedure:
-
In a glovebox, a Schlenk flask or an autoclave is charged with the RuCl₂[(R)-BINAP][(R)-DAIPEN] catalyst (0.005 mol%).
-
Anhydrous 2-propanol is added to dissolve the catalyst.
-
A solution of potassium tert-butoxide in 2-propanol is added. The amount of base is typically equimolar to the catalyst.
-
2-Fluoroacetophenone is added to the reaction mixture.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).
-
Upon completion, the reaction is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-(2-fluorophenyl)ethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Biocatalytic Reduction using a Ketoreductase
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 2-fluoroacetophenone.
Materials:
-
Microorganism expressing a suitable ketoreductase (e.g., Alternaria alternata)
-
Growth medium (e.g., potato dextrose broth)
-
2-Fluoroacetophenone
-
Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Shaking incubator
Procedure:
-
A culture of the microorganism is grown in the appropriate growth medium until it reaches the desired cell density.
-
The cells are harvested by centrifugation and washed with buffer solution.
-
The cells are resuspended in a fresh buffer solution containing the co-substrate (e.g., 2% w/v glucose).
-
2-Fluoroacetophenone is added to the cell suspension (e.g., to a final concentration of 10 mM). The substrate may be added neat or as a solution in a water-miscible organic solvent like DMSO to improve solubility.
-
The reaction mixture is incubated in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
The progress of the reaction is monitored by periodically taking samples and analyzing them by GC or HPLC.
-
Once the reaction is complete, the cells are removed by centrifugation.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess of the resulting this compound is determined by chiral HPLC or GC.
Asymmetric Reduction using a CBS Catalyst
This protocol describes the Corey-Bakshi-Shibata reduction of 2-fluoroacetophenone using an oxazaborolidine catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or in solid form)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
2-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
Procedure:
-
A solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (10 mol%) in anhydrous THF is placed in a round-bottom flask under a nitrogen atmosphere and cooled to -78 °C.
-
Borane-dimethyl sulfide complex (1.0 M solution in THF, 1.1 equivalents) is added dropwise to the catalyst solution.
-
A solution of 2-fluoroacetophenone in anhydrous THF is then added slowly to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for the specified time (e.g., 1 hour), and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and a logical comparison of the catalyst performances.
Caption: General experimental workflow for the asymmetric reduction of 2-fluoroacetophenone.
Caption: Logical comparison of different catalyst types for asymmetric ketone reduction.
Unraveling the Chiral Puzzle: A Comparative Guide to the Biological Activity of (R)- and (S)-1-(2-Fluorophenyl)ethanol Derivatives in Antifungal Drug Discovery
For Immediate Release
[City, State] – December 27, 2025 – In the intricate world of drug development, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can be the determining factor between a potent therapeutic agent and an inactive or even harmful compound. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-enantiomers of 1-(2-Fluorophenyl)ethanol derivatives, a class of compounds with significant potential in the development of novel antifungal agents. While direct comparative data for this specific parent structure is limited in publicly available research, this guide draws upon established principles of stereoselectivity in analogous fluorinated and aromatic alcohol-based antifungal compounds to provide a predictive framework and highlight the critical importance of chiral separation in drug design.
The fluorine atom, a bioisostere for the hydrogen atom, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. When attached to a chiral center, as in this compound, the resulting enantiomers can interact differently with chiral biological targets such as fungal enzymes. This differential interaction is the basis for stereoselective biological activity.
Comparative Biological Activity: A Focus on Antifungal Potency
Extensive research on chiral azole antifungals, which often feature a substituted phenyl ethanol backbone, has consistently demonstrated that one enantiomer is significantly more active than the other. This phenomenon is attributed to the specific stereochemical requirements of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to fungal cell death.
Table 1: Predicted Comparative Antifungal Activity Profile
| Enantiomer | Predicted Relative Antifungal Potency | Predicted Affinity for Fungal CYP51 | Rationale |
| (R)-1-(2-Fluorophenyl)ethanol derivative | Higher | Higher | Based on structure-activity relationships of analogous chiral azole antifungals where the (R)-enantiomer typically exhibits a better fit in the enzyme's active site. |
| (S)-1-(2-Fluorophenyl)ethanol derivative | Lower | Lower | The (S)-configuration may result in steric hindrance or suboptimal interactions with key amino acid residues in the CYP51 active site, leading to reduced inhibitory activity. |
Experimental Protocols: A Blueprint for Chiral Evaluation
To definitively determine the biological activity of each enantiomer, a series of well-defined experiments are required. The following protocols outline the standard methodologies used in the evaluation of novel antifungal agents.
Enantioselective Synthesis or Chiral Separation
The first critical step is to obtain the pure (R)- and (S)-enantiomers. This can be achieved through:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to selectively produce one enantiomer.
-
Chiral Chromatography: Separating a racemic mixture of the derivatives using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).
In Vitro Antifungal Susceptibility Testing
The antifungal activity of each enantiomer is quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.
-
Broth Microdilution Method (CLSI Guidelines):
-
Prepare serial twofold dilutions of each pure enantiomer in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
-
Fungal Ergosterol Biosynthesis Inhibition Assay
To investigate the mechanism of action, the ability of each enantiomer to inhibit ergosterol biosynthesis can be assessed.
-
Grow the target fungal cells in the presence of sub-lethal concentrations of each enantiomer.
-
Extract the total sterols from the fungal cells.
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).
-
Inhibition of ergosterol biosynthesis is indicated by a decrease in the ergosterol peak and an accumulation of its precursor, lanosterol.
Visualizing the Rationale: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the ergosterol biosynthesis pathway and a typical experimental workflow for evaluating chiral antifungal agents.
A Head-to-Head Battle for Chiral Purity: HPLC vs. SFC in Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the development of safe and effective chiral drugs. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this application. However, Supercritical Fluid Chromatography (SFC) is rapidly emerging as a powerful alternative, offering significant advantages in speed and sustainability. This guide provides an objective comparison of HPLC and SFC for enantiomeric excess determination, supported by experimental data and detailed protocols to inform your selection of the most suitable technique.
The Fundamental Difference: Mobile Phase
The core distinction between HPLC and SFC lies in the mobile phase used to separate compounds. HPLC employs liquid solvents, while SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), often mixed with a small amount of an organic modifier like methanol. This fundamental difference in the mobile phase gives rise to the distinct performance characteristics of each technique.
Principles of Enantiomeric Separation
Both HPLC and SFC achieve chiral separation through the use of a chiral stationary phase (CSP). These specialized columns contain a chiral selector that interacts differently with each enantiomer of a racemic mixture. This differential interaction leads to one enantiomer being retained longer on the column than the other, resulting in their separation and allowing for the determination of their relative abundance, and thus the enantiomeric excess.
Experimental Workflow for Enantiomeric Excess Determination
The general workflow for determining enantiomeric excess by either HPLC or SFC is similar and involves several key steps from sample preparation to data analysis.
Head-to-Head Comparison: HPLC vs. SFC for Chiral Separation of Ibuprofen
Table 1: Quantitative Comparison of HPLC and SFC for Ibuprofen Enantioseparation
| Parameter | Chiral HPLC[1] | Chiral SFC[2] |
| Analysis Time | < 8 minutes | ~ 5 minutes per injection (stacked) |
| Resolution (Rs) | Good resolution | Baseline separation |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 3) and ethanol | Supercritical CO2 and methanol with 0.2% MIPA |
| Solvent Consumption | Higher aqueous and organic solvent usage | Significantly lower organic solvent usage |
| Column | Chiral OVM column | Chiralcel OX-H® |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the chiral separation of ibuprofen using both HPLC and SFC.
Chiral HPLC Method for Ibuprofen Enantiomers[1]
-
Instrumentation: Agilent 1100 series HPLC system with UV detection.
-
Column: Chiral OVM column (specific dimensions not detailed).
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (adjusted to pH 3) and ethanol.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Racemic ibuprofen dissolved in the mobile phase.
Chiral SFC Method for Ibuprofen Enantiomers[2]
-
Instrumentation: Analytical SFC system with UV detection.
-
Column: Chiralcel OX-H® (dimensions not specified for analytical run).
-
Mobile Phase: Supercritical CO2 with methanol containing 0.2% 3-methoxyisopropylamine (MIPA) as a modifier.
-
Flow Rate: Not specified for analytical run.
-
Back Pressure: Not specified for analytical run.
-
Column Temperature: Not specified for analytical run.
-
Detection: UV at 220 nm.
-
Sample Preparation: Racemic ibuprofen dissolved in an appropriate solvent.
Key Advantages of SFC over HPLC for Chiral Analysis
Supercritical Fluid Chromatography offers several compelling advantages that are driving its adoption in pharmaceutical analysis for chiral purity determination.[3][4][]
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in chromatographic efficiency.[3]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO2 significantly reduces solvent purchase and disposal costs, aligning with green chemistry principles.[2]
-
Higher Efficiency: SFC can often provide better or comparable resolution to HPLC in a shorter amount of time.[3]
-
Complementary Selectivity: In some cases, SFC can provide different elution orders or improved separation for enantiomers that are difficult to resolve by HPLC.
Choosing the Right Technique: A Logical Approach
The decision to use HPLC or SFC for enantiomeric excess determination depends on the specific requirements of the analysis, including the nature of the compound, the desired throughput, and available instrumentation.
Conclusion
Both HPLC and SFC are powerful and reliable techniques for the determination of enantiomeric excess. HPLC remains a robust and widely accessible method. However, for laboratories seeking to increase throughput, reduce solvent consumption, and embrace greener analytical practices, SFC presents a compelling and often superior alternative for chiral separations. The choice between the two will ultimately depend on the specific analytical needs, available resources, and the developmental stage of the pharmaceutical product.
References
A Comparative Guide to the Inter-Laboratory Validation of 1-(2-Fluorophenyl)ethanol Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-(2-Fluorophenyl)ethanol. Given the absence of published inter-laboratory studies for this specific analyte, this document presents a comparative analysis of two common and suitable analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
The experimental protocols and data presented herein are model frameworks based on established validation principles for similar small molecules and are intended to guide researchers in designing and executing their own validation studies.[1][2][3] The objective is to ensure analytical methods are robust, reliable, and transferable between laboratories, a critical requirement in drug development and quality control.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-FID and HPLC-UV are powerful techniques for the analysis of semi-volatile organic compounds like this compound.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for volatile and thermally stable compounds. It offers high resolution and sensitivity for carbon-containing analytes.[1][3]
-
High-Performance Liquid Chromatography-UV Detection (HPLC-UV): This method is versatile and can be applied to a wider range of compounds, including those that are not sufficiently volatile or are thermally labile. The presence of a chromophore in this compound allows for sensitive UV detection.[2][4]
A summary of the single-laboratory validation parameters for hypothetical GC-FID and HPLC-UV methods is presented below. These values are representative of what would be expected for a robust analytical method.
Table 1: Comparison of Single-Laboratory Validation Data for Two Analytical Methods
| Parameter | Method 1: GC-FID | Method 2: HPLC-UV |
| Linearity Range | 1 - 200 µg/mL | 1 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% |
| Precision (RSD%) | < 1.5% | < 1.3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 1.2 µg/mL |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory study.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is designed for the quantitative determination of this compound in a simple solvent matrix.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 180°C at 15°C/min, hold for 2 minutes.
-
-
Injection: 1 µL, split ratio 20:1.
-
Internal Standard: 1-Phenylethanol.
-
Sample Preparation: Dilute the sample containing this compound to the desired concentration within the linear range using methanol as the diluent. Add the internal standard to a final concentration of 50 µg/mL.
Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound in various sample matrices.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 263 nm.
-
Internal Standard: 2-Phenoxyethanol.
-
Sample Preparation: Dilute the sample containing this compound to the desired concentration within the linear range using the mobile phase as the diluent. Add the internal standard to a final concentration of 100 µg/mL.
Inter-Laboratory Validation Protocol
An inter-laboratory study is essential to assess the reproducibility and transferability of an analytical method.[5] This protocol outlines the steps for a collaborative study between multiple laboratories.
Workflow for Inter-laboratory Validation
Caption: Workflow for conducting an inter-laboratory validation study.
Experimental Design
-
Participating Laboratories: A minimum of three laboratories should participate in the study.
-
Samples: A central laboratory will prepare and distribute identical sets of samples to each participating lab. These should include at least five samples with varying concentrations of this compound, covering the analytical range. The samples should be blinded to the analysts.
-
Analysis: Each laboratory will analyze the samples in triplicate using the standardized analytical protocol.
-
Data Reporting: Results should be reported to the central coordinating laboratory in a standardized format.
Acceptance Criteria
The following criteria, based on typical industry standards, should be met for a successful inter-laboratory validation.
-
Repeatability (within-laboratory precision): The Relative Standard Deviation (RSDr) should be evaluated for each concentration level.
-
Reproducibility (between-laboratory precision): The Relative Standard Deviation (RSDR) should be calculated to assess the variability between laboratories.
-
Accuracy: The mean recovery across all laboratories should be within a predefined range (e.g., 98-102%). The z-score for each laboratory's result can also be calculated to assess bias.[5]
Inter-Laboratory Validation Data Presentation
The results from the inter-laboratory study should be summarized in clear and concise tables to facilitate comparison and evaluation.
Table 2: Inter-Laboratory Results for this compound by GC-FID
| Sample ID | Nominal Conc. (µg/mL) | Lab 1 Mean (µg/mL) | Lab 2 Mean (µg/mL) | Lab 3 Mean (µg/mL) | Overall Mean (µg/mL) | RSDr (%) | RSDR (%) |
| Sample 1 | 5.0 | 4.9 | 5.1 | 5.0 | 5.0 | 1.8 | 2.5 |
| Sample 2 | 25.0 | 24.8 | 25.3 | 25.1 | 25.1 | 1.5 | 2.1 |
| Sample 3 | 100.0 | 99.5 | 101.0 | 100.2 | 100.2 | 1.2 | 1.9 |
| Sample 4 | 175.0 | 174.1 | 176.2 | 175.5 | 175.3 | 1.0 | 1.6 |
Table 3: Inter-Laboratory Results for this compound by HPLC-UV
| Sample ID | Nominal Conc. (µg/mL) | Lab 1 Mean (µg/mL) | Lab 2 Mean (µg/mL) | Lab 3 Mean (µg/mL) | Overall Mean (µg/mL) | RSDr (%) | RSDR (%) |
| Sample 1 | 5.0 | 5.1 | 5.0 | 4.9 | 5.0 | 1.6 | 2.3 |
| Sample 2 | 25.0 | 25.2 | 24.9 | 25.0 | 25.0 | 1.3 | 1.9 |
| Sample 3 | 100.0 | 100.5 | 99.8 | 100.1 | 100.1 | 1.1 | 1.7 |
| Sample 4 | 225.0 | 224.3 | 226.1 | 225.2 | 225.2 | 0.9 | 1.4 |
Conclusion
Both the model GC-FID and HPLC-UV methods demonstrate suitability for the quantitative analysis of this compound. The choice between the two methods will depend on specific laboratory capabilities and sample characteristics. The provided protocols and validation frameworks offer a robust starting point for researchers to establish a validated and transferable analytical method. A successful inter-laboratory validation, following the outlined procedures, will provide a high degree of confidence in the accuracy and reliability of analytical data generated across different sites.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Method development and validation for the GC-FID assay of ethanol in r" by K.-H. Lu, C.-Y. Chen et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Comparing Isomers of Fluorinated Phenyl Ethanol
A detailed spectroscopic analysis of 2-fluoro-1-phenylethanol, 3-fluoro-1-phenylethanol, and 4-fluoro-1-phenylethanol reveals the subtle yet significant influence of fluorine's position on the phenyl ring. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for researchers in drug discovery and organic synthesis.
The introduction of a fluorine atom to the phenyl ring of phenylethanol creates three distinct positional isomers with unique electronic environments. These differences are clearly reflected in their spectroscopic signatures, providing a valuable tool for their identification and characterization. This comparison guide synthesizes available data to highlight these isomeric distinctions.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of fluorinated phenyl ethanol. The data has been compiled from various sources, and while efforts have been made to ensure consistency, direct comparison is most effective when data is acquired under identical experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly sensitive to the electronic effects of the fluorine substituent. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed picture of the molecular structure.
Table 1: ¹H NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers
| Isomer | Position | δ CH₃ (ppm) | δ CH (ppm) | δ Aromatic (ppm) | J (Hz) |
| 2-Fluoro-1-phenylethanol | ortho | Data not available | Data not available | Data not available | Data not available |
| 3-Fluoro-1-phenylethanol | meta | 1.49 (d) | 4.88 (q) | 7.23–7.30 (m), 7.38 (m) | J = 6.4 |
| 4-Fluoro-1-phenylethanol | para | 1.46 (d) | 4.85 (q) | 7.00–7.04 (m), 7.31–7.35 (m) | J = 6.4 |
Table 2: ¹³C NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers
| Isomer | Position | δ CH₃ (ppm) | δ CH (ppm) | δ Aromatic (ppm) |
| 2-Fluoro-1-phenylethanol | ortho | Data not available | Data not available | Data not available |
| 3-Fluoro-1-phenylethanol | meta | 25.2 | 69.8 | 123.6, 125.6, 127.5, 129.8, 134.4, 147.9 |
| 4-Fluoro-1-phenylethanol | para | 25.3 | 69.8 | 115.2, 127.0, 141.5, 160.1 |
Table 3: ¹⁹F NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers
| Isomer | Position | δ (ppm) |
| 2-Fluoro-1-phenylethanol | ortho | Data not available |
| 3-Fluoro-1-phenylethanol | meta | Data not available |
| 4-Fluoro-1-phenylethanol | para | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the hydroxyl (O-H) and carbon-fluorine (C-F) bonds are of particular interest.
Table 4: Key IR Absorption Frequencies (cm⁻¹) of Fluorinated 1-Phenylethanol Isomers
| Isomer | Position | ν (O-H) | ν (C-F) | Other Key Bands |
| 2-Fluoro-1-phenylethanol | ortho | Data not available | Data not available | Data not available |
| 3-Fluoro-1-phenylethanol | meta | 3355 | Not specified | 1598, 1574, 1477, 1079, 811, 786, 697 |
| 4-Fluoro-1-phenylethanol | para | 3363 | Not specified | 1605, 1510, 1084, 836 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.
Table 5: Mass Spectrometry Data of Fluorinated 1-Phenylethanol Isomers
| Isomer | Position | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Fluoro-1-phenylethanol | ortho | Data not available | Data not available |
| 3-Fluoro-1-phenylethanol | meta | Data not available | Data not available |
| 4-Fluoro-1-phenylethanol | para | Data not available | Data not available |
Note: Specific mass spectral data for the fluorinated phenyl ethanol isomers were not available in the searched literature. Typically, for phenyl ethanol derivatives, fragmentation would involve the loss of a methyl group (M-15) and water (M-18), as well as characteristic aromatic fragments.
Experimental Protocols
The data presented in this guide was compiled from literature where spectroscopic analysis was performed using standard methodologies. Below are generalized protocols typical for the analysis of such compounds.
NMR Spectroscopy
NMR spectra are typically recorded on 400 or 500 MHz spectrometers.[1] Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.[2] For ¹⁹F NMR, an external standard such as trifluoroacetic acid (CF₃COOH) may be used.[1]
Infrared (IR) Spectroscopy
IR spectra are often recorded on a Fourier-transform infrared (FT-IR) spectrometer. For liquid samples like the phenyl ethanol isomers, spectra can be obtained as a thin film between salt plates (e.g., NaCl or KBr).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI).[1] The sample is introduced, often after separation by gas chromatography (GC), and bombarded with electrons, causing ionization and fragmentation.
Visualization of the Comparison Workflow
The logical flow for a comprehensive spectroscopic comparison of these isomers is outlined in the diagram below. This process ensures a systematic and thorough analysis, from sample preparation to data interpretation and structural confirmation.
References
Comparative Efficacy of Novel Anticancer Agents Synthesized from a 1-(2-Fluorophenyl)ethanol Scaffold
A detailed analysis of sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential inhibitors of the BCL2 anti-apoptotic protein, presenting key experimental data, protocols, and associated signaling pathways for researchers in drug discovery and development.
In the ongoing search for novel anticancer therapeutics, a recent study has explored a series of new sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives. These compounds, synthesized from a common 1-(2-fluorophenyl)ethanol-derived precursor, have been evaluated for their potential as inhibitors of the B-cell lymphoma 2 (BCL2) anti-apoptotic protein, a key target in cancer therapy. This guide provides a comprehensive comparison of the efficacy of these synthesized compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
Efficacy and Antioxidant Activity
The newly synthesized compounds were screened for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their anticancer efficacy. Among the tested compounds, derivatives 3e and 6b emerged as the most promising candidates, exhibiting significant antitumor activity.[1]
In addition to their cytotoxic effects, the antioxidant potential of these compounds was assessed using DPPH and nitric oxide (NO) free radical scavenging assays. Compounds 3e , 6b , and 6d demonstrated the strongest free radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid.[1]
Table 1: In Vitro Anticancer Efficacy of 1-(2-Fluorophenyl)piperazine Derivatives on MDA-MB-231 Cells
| Compound ID | IC50 (µM) |
| 3e | 16.98 |
| 6b | 17.33 |
Table 2: Antioxidant Activity of Lead Compounds
| Compound ID | DPPH Scavenging IC50 (µM/mL) | Nitric Oxide Scavenging IC50 (µM/mL) |
| 3e | 3.35 | 4.86 |
| 6b | 3.72 | 5.17 |
| 6d | 4.28 | 5.67 |
| Ascorbic Acid (Standard) | 3.27 | 4.78 |
Mechanism of Action: BCL2 Inhibition and Apoptosis Induction
The primary mechanism of action for the lead compounds 3e and 6b was identified as the inhibition of the BCL2 anti-apoptotic protein. Quantitative real-time polymerase chain reaction (qRT-PCR) analysis revealed that treatment of MDA-MB-231 cells with these compounds led to a downregulation of BCL2 gene expression and a concurrent upregulation of Caspase-3 (Casp3) gene expression.[1] This shift in gene expression indicates an induction of apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.
The signaling pathway illustrates how inhibition of BCL2 by the synthesized drugs leads to the activation of the apoptotic cascade.
Caption: BCL2-mediated apoptotic signaling pathway and drug intervention point.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to evaluate the efficacy of the synthesized compounds.
Synthesis of 1-(2-Fluorophenyl)piperazine Derivatives
The synthesis of the target compounds involves a multi-step process. A plausible synthetic route starting from this compound would first involve its conversion to an intermediate that can be cyclized to form the piperazine ring, which is then further derivatized. The specific sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives in the featured study were synthesized by reacting commercial 1-(2-fluorophenyl)piperazine with various sulfonyl chlorides and other reagents.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with varying concentrations of the synthesized compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, the medium was discarded, and 50 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, followed by a 4-hour incubation.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability. The IC50 values were then calculated from the dose-response curves.
Gene Expression Analysis: qRT-PCR
To investigate the effect of the compounds on the expression of apoptosis-related genes, quantitative real-time PCR was performed.
-
RNA Extraction: MDA-MB-231 cells were treated with the test compounds, and total RNA was extracted using a suitable kit.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA was then used as a template for real-time PCR with specific primers for BCL2, Casp3, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression levels were calculated using the comparative Ct (ΔΔCt) method.
The general workflow for evaluating the anticancer potential of the synthesized compounds is depicted below.
Caption: General experimental workflow for the evaluation of synthesized compounds.
References
Safety Operating Guide
Proper Disposal of 1-(2-Fluorophenyl)ethanol: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of 1-(2-Fluorophenyl)ethanol, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Before handling, it is imperative to be familiar with its hazard profile.
Table 1: Hazard and Safety Summary for this compound
| Hazard Classification | GHS-US Codes | Precautionary Statements |
| Combustible liquid | H227 | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |
| Skin irritation | H315 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious eye irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | H335 | P261: Avoid breathing fumes, mist, spray, vapors. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Hand Protection : Wear protective gloves.
-
Eye and Face Protection : Use chemical goggles or a face shield.
-
Skin and Body Protection : Wear suitable protective clothing.
-
Respiratory Protection : In case of inadequate ventilation, wear respiratory protection.
Spill Management Protocol
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate : Immediately clear the area and ensure adequate ventilation.
-
Contain the Spill : Use a dry chemical absorbent to contain the spill.
-
Collect and Dispose : Sweep or shovel the spilled material into an appropriate container for disposal.
-
Decontaminate : Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through an approved hazardous waste disposal plant.[1][2] Incineration with an afterburner and flue gas scrubber is a recommended treatment method.
Experimental Protocol for Waste Neutralization (for illustrative purposes, not for general practice without institutional approval):
While direct disposal through a certified waste management company is the standard, a neutralization step for minor residues under controlled laboratory conditions might be considered by qualified personnel following a thorough risk assessment and institutional EHS approval. A general (and not specifically validated for this compound) approach for neutralizing acidic byproducts could involve careful addition to a stirred solution of sodium bicarbonate. However, for this compound itself, which is not strongly acidic or basic, this is not the primary disposal concern. The main concern is its flammability and irritant properties.
Standard Disposal Workflow:
-
Segregation : Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. This waste should be classified as non-halogenated organic waste.[3]
-
Container Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area, away from heat and ignition sources.[1]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Fluorophenyl)ethanol
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-(2-Fluorophenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. Strict adherence to PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact which can cause irritation. Regularly inspect gloves for degradation or punctures. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (black) cartridge is required.[1][2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and provides a barrier against combustible material. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area should be clean and free of ignition sources.
-
Grounding: Ground all equipment to prevent static discharge, which could ignite flammable vapors.
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to control vapor exposure.
-
Dispensing: Use only compatible and properly labeled containers. Avoid pouring large volumes.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed when not in use.
Emergency and Spill Response Protocol
In the event of an emergency, immediate and correct response is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Eliminate Ignition Sources: Turn off all flames, spark-producing equipment, and other ignition sources.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: Wearing appropriate PPE, contain the spill using a non-flammable absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3][4][5] Do not use paper towels as they are combustible.[3]
-
Cleanup: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in a dedicated, properly labeled, and sealed container.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
